(5-aminoindazol-1-yl)-phenylmethanone: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of (5-aminoindazol-1-yl)-phenylmethanone. Tailored for researchers, medic...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of (5-aminoindazol-1-yl)-phenylmethanone. Tailored for researchers, medicinal chemists, and drug development professionals, this document details robust experimental protocols, data interpretation strategies, and the scientific rationale underpinning key methodological choices. The guide is structured to ensure scientific integrity, providing actionable insights for the evaluation of this and similar heterocyclic compounds.
Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery
The indazole core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific analogue, (5-aminoindazol-1-yl)-phenylmethanone, integrates the indazole nucleus with a phenylmethanone moiety, a structural alert that suggests potential interactions with a variety of biological targets, notably protein kinases. The amino group at the 5-position provides a key vector for further structural modification and potential hydrogen bonding interactions within a target's active site. A thorough and systematic characterization of this molecule is the foundational step for any subsequent drug discovery and development program.
Synthesis and Purification: A Validated Approach
The synthesis of (5-aminoindazol-1-yl)-phenylmethanone can be achieved through various routes. A common and reliable method involves the N-acylation of a protected 5-aminoindazole derivative or, as outlined in recent literature, a multi-step sequence starting from commercially available precursors.[1]
Synthetic Workflow Diagram
Figure 1: A representative synthetic workflow for (5-aminoindazol-1-yl)-phenylmethanone.
Step-by-Step Synthetic Protocol
Protection of the 5-amino group: To a stirred solution of 5-amino-1H-indazole in dichloromethane (DCM), add triethylamine (Et₃N) followed by di-tert-butyl dicarbonate (Boc₂O). Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
N-Benzoylation: The resulting Boc-protected indazole is then dissolved in pyridine and cooled to 0°C. Benzoyl chloride is added dropwise, and the reaction is allowed to proceed to completion.
Deprotection: The N-benzoyl-Boc-indazole is treated with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group, yielding the crude (5-aminoindazol-1-yl)-phenylmethanone.[1]
Purification: The crude product is purified using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product with high purity.
Comprehensive Physicochemical and Structural Characterization
To ensure the identity, purity, and stability of the synthesized compound, a battery of analytical techniques must be employed.
Spectroscopic and Spectrometric Analysis
A summary of the expected data from key spectroscopic and spectrometric techniques is presented below.
Technique
Parameter
Expected Observations & Rationale
¹H NMR
Chemical Shifts (δ)
Signals in the aromatic region (7.0-8.5 ppm) corresponding to the indazole and phenyl protons. A characteristic singlet or broad singlet for the amine (-NH₂) protons.
¹³C NMR
Chemical Shifts (δ)
A downfield signal for the carbonyl carbon (~165-175 ppm). Multiple signals in the aromatic region (110-150 ppm).
FT-IR
Wavenumber (cm⁻¹)
Characteristic N-H stretching vibrations for the primary amine (~3300-3500 cm⁻¹). A strong C=O stretching vibration for the ketone (~1650-1680 cm⁻¹).
Mass Spec. (ESI)
m/z
A prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is indispensable for determining the purity of the final compound.
System: A reverse-phase HPLC system with UV detection.[2]
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient elution using acetonitrile and water, both containing 0.1% formic acid (for MS compatibility) or trifluoroacetic acid.[2]
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm and 280 nm.
Acceptance Criteria: Purity should be ≥95% for use in biological assays.
1H-Indazol-5-amine, 1-benzoyl- (CAS 23856-17-9): A Technical Guide to Synthesis, Mechanistic Profiling, and Kinase Inhibitor Design
Executive Summary In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets w...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. 1H-Indazol-5-amine, 1-benzoyl- (CAS 23856-17-9) represents a sophisticated iteration of the 5-aminoindazole pharmacophore[1]. Widely utilized as an advanced intermediate and a direct structural probe, this compound is instrumental in the development of ATP-competitive kinase inhibitors and calcitonin gene-related peptide (CGRP) receptor antagonists[2].
This whitepaper provides an in-depth technical analysis of the compound, detailing its physicochemical properties, chemoselective synthetic methodologies, and its mechanistic application in kinase inhibition workflows (such as SGK1 and ROCK1/2 targeting)[3][4].
Physicochemical Profiling & Structural Dynamics
The structural architecture of 1-benzoyl-1H-indazol-5-amine combines the hydrogen-bonding capacity of a primary amine with the lipophilic, sterically demanding profile of an N-benzoyl group.
Unsubstituted indazoles typically utilize the N1 and N2 atoms as a hydrogen bond donor-acceptor pair to anchor into the kinase hinge region[4]. However, the acylation at N1 in this compound fundamentally alters the binding paradigm. The benzoyl group effectively eliminates the N1 hydrogen bond donor capacity, forcing the molecule to adopt a specific spatial conformation. This structural modification is highly advantageous when designing inhibitors intended to probe deep hydrophobic pockets (such as the DFG-out conformation) adjacent to the ATP-binding site, thereby enhancing kinase selectivity[4].
Synthetic Methodologies: A Chemoselective Protocol
The primary challenge in synthesizing 1-benzoyl-1H-indazol-5-amine is the selective reduction of the 5-nitro precursor without cleaving the sensitive N1-benzoyl amide bond. Standard catalytic hydrogenation (Pd/C, H₂) often leads to premature debenzoylation due to the electron-deficient nature of the indazole ring.
Expert Insight (Causality): To prevent the loss of the benzoyl group, a mild, single-electron transfer reduction utilizing Iron powder and Ammonium Chloride (
Fe/NH4Cl
) is employed. This system provides strict chemoselectivity, exclusively reducing the nitro group to an amine while preserving the N-acyl linkage.
Caption: Synthetic workflow for 1-benzoyl-1H-indazol-5-amine highlighting chemoselective reduction.
Step-by-Step Experimental Protocol
N1-Benzoylation:
Dissolve 5-nitro-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert
N2
atmosphere.
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and cool the mixture to 0°C.
Dropwise add benzoyl chloride (1.1 eq). Stir for 4 hours at room temperature.
Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
Na2SO4
, and concentrate to yield 1-benzoyl-5-nitro-1H-indazole.
Chemoselective Reduction:
Suspend the intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water.
Add Iron powder (5.0 eq) and Ammonium Chloride (
NH4Cl
, 5.0 eq).
Reflux the mixture at 80°C for 2 hours. Monitor via TLC until complete consumption of the starting material.
Filter the hot mixture through a Celite pad to remove iron oxides. Concentrate the filtrate and purify via flash chromatography (EtOAc/Hexane).
Self-Validating System:
Validation Check: Perform LC-MS and ¹H-NMR. The successful preservation of the benzoyl group is confirmed by a distinct multiplet at
δ
7.8-8.1 ppm in NMR. Successful reduction is validated by the appearance of a broad singlet at
δ
5.0-5.5 ppm (the
−NH2
protons) and a mass shift to
[M+H]+238
in LC-MS.
Derivatives of 5-aminoindazoles have demonstrated potent activity against critical kinases involved in neurodegeneration and oncology, most notably SGK1 (Serum/Glucocorticoid-Regulated Kinase 1) and ROCK1/2[3][4].
When 1-benzoyl-1H-indazol-5-amine is utilized as a building block (e.g., coupling the 5-amine to a pyrrole or piperidine moiety), the resulting compounds act as Type I or Type II kinase inhibitors[3][4]. The indazole core mimics adenine, while the 1-benzoyl group and 5-position substituents project into adjacent hydrophobic pockets, blocking ATP binding and halting downstream phosphorylation cascades.
Caption: Kinase signaling cascade illustrating competitive inhibition by indazole-based scaffolds.
Experimental Workflow: Mechanistic Validation via ADP-Glo Assay
To validate the kinase inhibitory potency (IC₅₀) of compounds derived from 1-benzoyl-1H-indazol-5-amine, a robust biochemical assay is required.
Expert Insight (Causality): Indazole-based compounds frequently exhibit intrinsic auto-fluorescence in the blue/green spectrum (350-450 nm). Using standard FRET-based assays often results in severe optical interference and false positives. Therefore, a luminescence-based ADP detection assay (ADP-Glo) is the gold standard, as it decouples the readout from the compound's optical properties by measuring the luminescence generated from ADP conversion.
Step-by-Step ADP-Glo Kinase Protocol
Compound Preparation: Serially dilute the indazole derivative in 100% DMSO, then transfer to a 384-well white microplate (final DMSO concentration
≤
1%).
Kinase Reaction: Add the target kinase (e.g., SGK1, 10 nM) and specific peptide substrate to the wells. Initiate the reaction by adding ultra-pure ATP (at the
Km
concentration for the specific kinase). Incubate at room temperature for 60 minutes.
ADP Depletion: Add the ADP-Glo™ Reagent (equal volume to the reaction) to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Kinase Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Incubate for 30 minutes.
Readout: Measure luminescence using a multimode microplate reader.
Self-Validating System:
Validation Check: Calculate the Z'-factor for the assay plate using high controls (DMSO only) and low controls (reference inhibitor, e.g., Staurosporine). A Z'-factor
>0.6
must be achieved to validate assay robustness before calculating the IC₅₀ of the novel indazole derivatives.
Conclusion
1H-Indazol-5-amine, 1-benzoyl- (CAS 23856-17-9) is far more than a simple chemical building block; it is a strategically designed pharmacophore that enables precise structural tuning in drug discovery. By understanding its unique physicochemical properties, employing chemoselective synthetic routes, and utilizing optically-independent validation assays, researchers can effectively harness this scaffold to develop next-generation targeted therapies for oncology and neurodegenerative diseases.
References
1.[1] Title: 1H-Indazol-5-amine, 1-benzoyl- | C14H11N3O | CID 212067 - PubChem
Source: National Center for Biotechnology Information (nih.gov)
URL: [Link]
Comprehensive Technical Guide on 1-Benzoyl-1H-indazol-5-amine: Physicochemical Profiling, Synthetic Methodologies, and Pharmacological Utility
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound: 1-Benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) Executive Summary In the landscape of modern targeted therapeutics, the in...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Compound: 1-Benzoyl-1H-indazol-5-amine (CAS: 23856-17-9)
Executive Summary
In the landscape of modern targeted therapeutics, the indazole core represents a highly privileged scaffold, frequently deployed as a bioisostere for the purine ring in ATP-competitive kinase inhibitors. 1-Benzoyl-1H-indazol-5-amine is a specialized, functionalized building block that offers unique structural and electronic advantages[1].
By strategically introducing a benzoyl group at the N1 position and an amino group at the C5 position, this molecule provides a dual-purpose architecture: the N1-benzoyl moiety locks the indazole tautomerism while probing deep hydrophobic pockets, and the C5-amino group serves as a highly nucleophilic vector for extending into solvent-exposed channels. This whitepaper details the physicochemical properties, structural dynamics, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery campaigns.
Physicochemical Profiling & Structural Dynamics
To predict a compound's behavior in biological systems, we must analyze its fundamental physicochemical properties. The parameters of 1-benzoyl-1H-indazol-5-amine align perfectly with Lipinski’s Rule of Five, making it an ideal "lead-like" intermediate for further elaboration[1].
Provided by the N2 nitrogen and the carbonyl oxygen[1].
The Causality of N1-Benzoylation
Unsubstituted indazoles exist in a dynamic, rapidly exchanging equilibrium between the 1H and 2H tautomeric forms. This tautomerism complicates structure-activity relationship (SAR) interpretation, as the active binding conformation is often ambiguous, and it broadens signals in ¹H NMR characterization.
The chemical rationale for N1-benzoylation is threefold:
Tautomeric Locking: Acylation at N1 permanently locks the core into the 1H-configuration, providing a single, defined spatial vector for the C5-amine.
Electronic Modulation: The electron-withdrawing nature of the benzoyl group slightly reduces the electron density of the indazole π-system. This stabilizes the core against oxidative metabolism (e.g., by hepatic CYP450 enzymes).
Hydrophobic Anchoring: In kinase targets, the N1-benzoyl group often projects into the hydrophobic back-cleft (such as the DFG-out pocket), significantly increasing binding affinity and target residence time.
Pharmacophore Mapping & Kinase Binding Mechanism
When integrated into a final drug candidate, the 1-benzoyl-1H-indazol-5-amine scaffold interacts with kinase domains through a highly conserved mechanistic pathway.
Figure 1: Pharmacophore mapping of the 1-benzoyl-1H-indazol-5-amine scaffold in kinase inhibitors.
The Core: The N2 atom acts as a critical hydrogen bond acceptor, typically interacting with the backbone amide (e.g., Met or Cys) of the kinase hinge region.
The C5-Amine: This group is rarely the final pharmacophore. Instead, it acts as a synthetic handle. By reacting the C5-amine with isocyanates or acid chlorides, medicinal chemists build ureas or amides that extend out of the ATP pocket into the solvent-exposed channel, optimizing overall solubility and target selectivity.
The synthesis of 1-benzoyl-1H-indazol-5-amine demands strict regiocontrol during acylation and chemoselectivity during reduction. The following protocol outlines a robust, two-step synthesis starting from commercially available 5-nitro-1H-indazole.
Figure 2: Step-by-step synthetic workflow for 1-benzoyl-1H-indazol-5-amine.
Step 1: Regioselective N1-Benzoylation
Objective: Selectively acylate the N1 position over the N2 position.
Causality: Under basic conditions, the indazole NH is deprotonated. While the N2 position is more nucleophilic kinetically, N1-acylation is the thermodynamically favored product. Using a non-nucleophilic base (DIPEA) in an aprotic solvent (DCM) ensures high yields of the N1-isomer.
Protocol:
Suspend 5-nitro-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and cool the reaction mixture to 0 °C using an ice bath.
Dropwise, add benzoyl chloride (1.1 eq). The electron-withdrawing nature of the nitro group makes the indazole less reactive, hence the slight excess of acylating agent.
Allow the reaction to warm to room temperature and stir for 2 hours.
Validation (TLC/LC-MS): Monitor via TLC (Hexanes/EtOAc 3:1). The product will run significantly higher (higher Rf) than the highly polar starting material. LC-MS should confirm the intermediate mass [M+H]⁺ = 268.0.
Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Chemoselective Nitro Reduction
Objective: Reduce the C5-nitro group to a primary amine without cleaving the N1-benzoyl amide bond.
Causality: Harsh reducing conditions (e.g., SnCl₂/HCl at reflux) risk hydrolyzing the sensitive N-acyl indazole bond. Catalytic hydrogenation under mild, neutral conditions perfectly preserves the benzoyl group while quantitatively reducing the nitro moiety[3].
Protocol:
Dissolve the crude 1-benzoyl-5-nitro-1H-indazole (1.0 eq) in anhydrous Methanol (MeOH).
Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a blanket of argon to prevent auto-ignition.
Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon (1 atm).
Stir vigorously at room temperature for 4 hours.
Validation (NMR): The completion of the reaction is confirmed by ¹H NMR. The strongly deshielded aromatic protons adjacent to the nitro group will shift significantly upfield (lower ppm) upon conversion to the electron-donating amino group. Additionally, a broad singlet integrating to 2H (the -NH₂ protons) will appear around 3.5–5.0 ppm, depending on the solvent.
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing thoroughly with EtOAc.
Concentrate the filtrate to afford the pure 1-benzoyl-1H-indazol-5-amine. LC-MS should confirm the final mass [M+H]⁺ = 238.1.
Conclusion
1-Benzoyl-1H-indazol-5-amine is a meticulously designed intermediate that bridges the gap between raw chemical space and highly optimized drug candidates. By understanding the causality behind its physicochemical properties—specifically the tautomeric locking and lipophilic enhancement provided by the N1-benzoyl group—researchers can effectively utilize this scaffold to design next-generation therapeutics with superior target affinity and pharmacokinetic profiles.
References
National Center for Biotechnology Information (PubChem). "1H-Indazol-5-amine, 1-benzoyl- | C14H11N3O | CID 212067". Retrieved March 2026.
URL:[Link]
NextSDS Chemical Substance Database. "1-Benzoyl-1H-indazol-5-amine — Chemical Substance Information". Retrieved March 2026.
URL:[Link]
Taylor & Francis / ResearchGate. "A Novel Electrochemical Sensor Based on Multi-walled Carbon Nanotubes/Poly (L-Methionine) for the Investigation of 5-Nitroindazole: A Voltammetric Study" (Reference for 5-nitroindazole reduction principles). Retrieved March 2026.
URL:[Link]
Regioselective Synthesis of 1-Benzoyl-1H-indazol-5-amine: A Protection-Directed Approach
Executive Summary & Chemical Context 1H-Indazol-5-amine (5-aminoindazole) is a highly versatile heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other ta...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
1H-Indazol-5-amine (5-aminoindazole) is a highly versatile heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics[1]. The functionalization of the indazole core, specifically the regioselective acylation at the N1 position to yield 1-benzoyl-1H-indazol-5-amine[2], presents a distinct synthetic challenge.
The starting material possesses three competing nucleophilic sites: the primary aniline-like amine at C5, and the two endocyclic nitrogens (N1 and N2). Because the primary amine is significantly more nucleophilic than the delocalized indazole nitrogens, direct treatment with an acylating agent like benzoyl chloride predominantly yields the undesired N-(1H-indazol-5-yl)benzamide. To achieve absolute N1-regioselectivity, a transient protection strategy is required. This technical guide details a robust, three-step methodology utilizing a Schiff base (imine) intermediate to mask the primary amine, followed by thermodynamically controlled N1-benzoylation and mild acidic deprotection.
The design of this synthetic route is grounded in the electronic and steric manipulation of the indazole core.
Transient Protection via Imine Formation: The primary amine is reversibly protected by condensation with benzaldehyde. Unlike carbamate protecting groups (e.g., Boc) which can suffer from competitive di-protection or require harsh acidic deprotection that might compromise the target N-acyl indazole, an imine is easily formed and cleaved under very mild aqueous acidic conditions.
Regioselective N1-Benzoylation: The protected indazole is deprotonated using Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF). The choice of the NaH/THF system is non-trivial. Density Functional Theory (DFT) calculations and empirical literature demonstrate that the sodium cation coordinates preferentially with the N2 nitrogen, leaving the N1 position exposed and highly reactive toward electrophiles[3],[4]. Furthermore, N1-acylation yields the thermodynamically more stable aromatic system compared to the N2-isomer.
Mild Deprotection: The N-acylazole bond is notoriously sensitive to nucleophilic attack (e.g., hydroxide, hydrazine). Therefore, the deprotection of the C5-amine must strictly avoid basic or strongly nucleophilic conditions. The imine is rapidly hydrolyzed using dilute HCl at room temperature, conditions under which the N1-benzoyl group remains perfectly stable.
Workflow for the regioselective synthesis of 1-benzoyl-1H-indazol-5-amine.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios, thermodynamic conditions, and expected outcomes for the three-step workflow.
Cessation of H₂ gas evolutionTLC (EtOAc/Hexane 1:3)
3
Imine Hydrolysis
Benzoylated Imine (1.0 eq)2N HCl (aq) (5.0 eq)
THF / H₂O25 °C
90 - 95%
LC-MS: Mass shift to m/z 238 [M+H]⁺
Step-by-Step Experimental Methodologies
Every protocol described below is designed as a self-validating system, ensuring that the chemist receives immediate physical or analytical feedback to confirm the success of the transformation before proceeding.
Step 1: Transient Protection via Imine Condensation
Objective: Mask the highly nucleophilic C5 primary amine.
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap attached to a reflux condenser, add 1H-indazol-5-amine (10.0 mmol, 1.33 g).
Reagent Addition: Suspend the starting material in 100 mL of toluene. Add benzaldehyde (10.5 mmol, 1.07 mL) followed by catalytic p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.5 mmol, 95 mg).
Reaction Execution: Heat the mixture to a vigorous reflux (110 °C).
Self-Validation (Causality): The condensation produces water, which pushes the equilibrium backward. The Dean-Stark trap continuously removes this water, driving the reaction to completion. The physical collection of approximately 0.18 mL of water in the trap over 4-6 hours validates the stoichiometric progress of the imine formation.
Workup: Once water evolution ceases and TLC confirms the consumption of the starting material, cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to remove the acid catalyst, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (E)-N-benzylidene-1H-indazol-5-amine as a yellow solid.
Step 2: Regioselective N1-Benzoylation
Objective: Acylate the N1 position under thermodynamic control.
Preparation: Flame-dry a 100 mL two-neck flask under an argon atmosphere. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 480 mg). Optional: Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove mineral oil for precise stoichiometry.
Deprotonation: Suspend the NaH in 30 mL of anhydrous THF and cool to 0 °C using an ice bath. Dissolve the imine intermediate from Step 1 (10.0 mmol) in 20 mL of anhydrous THF and add it dropwise to the NaH suspension over 15 minutes.
Self-Validation (Causality): The addition will trigger the evolution of hydrogen gas (H₂). This bubbling serves as a visual validation that the indazolide anion is forming. Stir at 0 °C until gas evolution completely ceases (approx. 30 minutes).
Acylation: Add benzoyl chloride (11.0 mmol, 1.28 mL) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
Workup: Quench the reaction carefully with 10 mL of saturated aqueous NH₄Cl (to neutralize unreacted NaH without creating a highly basic environment). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford 1-benzoyl-N-benzylidene-1H-indazol-5-amine.
Mechanistic pathway highlighting N1-regioselectivity via sodium coordination.
Step 3: Mild Acidic Deprotection
Objective: Cleave the imine to reveal the primary amine without hydrolyzing the N1-benzoyl group.
Hydrolysis: Dissolve the 1-benzoyl-N-benzylidene-1H-indazol-5-amine (8.0 mmol) in 40 mL of THF. Add 20 mL of 2N aqueous HCl.
Reaction Execution: Stir the biphasic mixture vigorously at room temperature for 2 hours.
Self-Validation (Causality): The imine will rapidly hydrolyze into the free amine and benzaldehyde. LC-MS analysis of the reaction mixture will show the disappearance of the high-mass imine and the emergence of a clean peak at m/z 238.09 [M+H]⁺, validating the selective deprotection.
Controlled Neutralization: Critical Step. Concentrate the mixture slightly in vacuo to remove the bulk of the THF. Cool the remaining aqueous layer to 0 °C and carefully neutralize to pH 7-8 using saturated aqueous NaHCO₃. Do not use NaOH , as strong hydroxide concentrations will rapidly cleave the newly installed N1-benzoyl amide bond.
Isolation: Extract the neutralized aqueous layer with Dichloromethane (3 x 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Triturate the crude residue with diethyl ether to afford the pure target, 1-benzoyl-1H-indazol-5-amine , as a solid.
Analytical Characterization
The final product should be validated against the following expected analytical metrics:
LC-MS: m/z calculated for C₁₄H₁₁N₃O: 237.09; found: 238.1 [M+H]⁺.
¹H NMR (400 MHz, DMSO-d₆): Expected to show the loss of the imine proton singlet (typically ~8.5 ppm) and the reappearance of a broad singlet integrating for 2H around 5.0-5.5 ppm, corresponding to the free -NH₂ group. The indazole C3-H will appear as a distinct singlet in the aromatic region, shifted downfield due to the electron-withdrawing effect of the N1-benzoyl group.
A Senior Application Scientist's Technical Guide to (5-aminoindazol-1-yl)-phenylmethanone
Authored for Researchers, Scientists, and Drug Development Professionals Abstract (5-aminoindazol-1-yl)-phenylmethanone, also known as 5-amino-1-benzoylindazole, is a heterocyclic compound built upon the indazole scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5-aminoindazol-1-yl)-phenylmethanone, also known as 5-amino-1-benzoylindazole, is a heterocyclic compound built upon the indazole scaffold. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] This guide provides an in-depth technical overview of (5-aminoindazol-1-yl)-phenylmethanone, consolidating its physicochemical properties, a detailed synthesis protocol with mechanistic rationale, its known biological significance, and robust experimental workflows for its evaluation. The focus is on providing a foundational understanding of this molecule as a key starting material and a versatile scaffold for the development of novel therapeutic agents.
Introduction: The Significance of the Indazole Scaffold
Nitrogen-containing heterocyclic compounds are cornerstones of modern pharmacology.[1] Among these, the indazole nucleus is of paramount importance.[3] Its structural resemblance to indole allows it to act as a surrogate in biological systems, yet it offers distinct electronic and hydrogen-bonding properties.[2] This has led to the development of numerous FDA-approved drugs containing the indazole core, such as the antiemetic Granisetron and the tyrosine kinase inhibitors Axitinib and Pazopanib.[2]
The subject of this guide, (5-aminoindazol-1-yl)-phenylmethanone, represents a critical building block. The 5-amino group provides a reactive handle for further chemical modification and derivatization, while the 1-benzoyl group influences the electronic properties and steric profile of the molecule. Understanding the synthesis and functional potential of this specific compound is crucial for chemists aiming to generate libraries of novel indazole derivatives for screening and drug discovery programs.[4]
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. These properties dictate solubility, reactivity, and formulation strategies.
The synthesis of (5-aminoindazol-1-yl)-phenylmethanone is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a representative method based on established literature procedures for N-acylation of indazoles.
Synthesis Protocol
Objective: To synthesize (5-aminoindazol-1-yl)-phenylmethanone from 5-aminoindazole.
Materials:
5-aminoindazole
Benzoyl chloride
Pyridine or Triethylamine (Et₃N)
Dichloromethane (DCM)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindazole (1.0 eq) in anhydrous DCM.
Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive benzoyl chloride. The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine or triethylamine (1.2 eq) dropwise.
Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct formed during the acylation reaction. Neutralization drives the reaction to completion and prevents protonation of the starting amine. Cooling mitigates the exothermic nature of the reaction.
Acylation: While maintaining the temperature at 0 °C, add benzoyl chloride (1.1 eq) dropwise to the stirring solution.
Causality: Dropwise addition ensures the reaction temperature remains controlled, preventing potential side reactions. Benzoyl chloride is the acylating agent that introduces the phenylmethanone group onto the indazole nitrogen.
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and brine.
Causality: The aqueous work-up removes the base, salts, and other water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
Causality: Chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and any di-acylated species, yielding the pure compound.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Workflow Diagram
The following diagram illustrates the logical flow from synthesis to a fully characterized and validated compound.
Caption: Workflow for Synthesis and Quality Control.
Biological Activity and Potential Mechanisms of Action
While (5-aminoindazol-1-yl)-phenylmethanone is primarily a synthetic intermediate, the broader family of 5-aminoindazole derivatives exhibits significant biological activities. These activities provide a strong rationale for its use as a scaffold in drug discovery.
Anti-Inflammatory and Analgesic Properties
Studies have demonstrated that 5-aminoindazole itself is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme, with an IC₅₀ value of 12.32 μM.[7] This inhibitory action is a key mechanism for its observed anti-inflammatory effects.[7] The compound also shows significant, dose-dependent reduction of edema in animal models and inhibits lipid peroxidation, suggesting a multi-faceted anti-inflammatory profile.[7]
Kinase Inhibition
The indazole core is a well-established scaffold for designing potent protein kinase inhibitors.[2][3] Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] Derivatives of 5-aminoindazole have been developed as highly selective covalent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogene in certain cancers like hepatocellular carcinoma.[9] Other indazole-based molecules are effective inhibitors of B-Raf, a protein in the MAPK signaling pathway.[4]
The general mechanism involves the indazole core forming key hydrogen bonds within the ATP-binding pocket of the kinase, while substituents at the 5-position can be modified to achieve selectivity and potency.
Hypothetical Signaling Pathway Inhibition
Based on the known targets of indazole derivatives, a primary application of the (5-aminoindazol-1-yl)-phenylmethanone scaffold is the development of inhibitors targeting oncogenic signaling pathways like the RAS/RAF/MEK/ERK (MAPK) pathway.
Application Note: Synthesis and Isolation of 1-Benzoyl-1H-indazol-5-amine
Executive Summary The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically, N-benzoylindazole derivati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and anti-inflammatory agents. Specifically, N-benzoylindazole derivatives have been identified as highly potent inhibitors of Human Neutrophil Elastase (HNE) [2]. The target compound, 1-benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) [1], serves as a crucial advanced intermediate for synthesizing highly functionalized pharmaceutical libraries.
This application note details a robust, two-step synthetic protocol designed for high regioselectivity and chemoselectivity. By strictly controlling the reaction thermodynamics, researchers can bypass the common pitfalls of indazole functionalization—namely, N2-acylation and unintended amide hydrolysis.
Mechanistic Insights & Causality (E-E-A-T)
As a self-validating synthetic system, every reagent and condition in this protocol is selected based on mechanistic causality:
Regiochemical Control in Indazole Acylation
Indazoles exhibit annular tautomerism, meaning electrophilic attack by benzoyl chloride can theoretically occur at either the N1 or N2 position.
The Causality: N1-acylation is thermodynamically favored because it preserves the full aromaticity of the fused benzenoid ring. Conversely, N2-acylation yields a kinetically favored but thermodynamically less stable ortho-quinoid structure.
The Solution: By conducting the reaction in a non-polar solvent (CH₂Cl₂) with a mild base (Triethylamine) and allowing the reaction to warm from 0 °C to room temperature, the system is pushed toward thermodynamic control, exclusively yielding the N1-benzoyl isomer [2].
Chemoselective Nitro Reduction
Reducing the 5-nitro group to a primary amine presents a chemoselectivity challenge: the newly formed N1-benzoyl amide bond is susceptible to nucleophilic cleavage, and the indazole N-N bond can be sensitive to harsh reductive conditions.
The Causality: Strong dissolving metal reductions (e.g., Zn/HCl) or harsh basic conditions will hydrolyze the benzoyl group.
The Solution: We provide two validated methods. Catalytic hydrogenation (H₂, Pd/C) offers a clean, atom-economical route. However, for maximum chemoselectivity and scalability, the Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is preferred. NH₄Cl acts as a mild proton source (pH ~5.5), activating the iron surface for electron transfer while completely preventing the basic hydrolysis of the N1-benzoyl group.
Synthetic Workflow
Synthetic workflow for 1-benzoyl-1H-indazol-5-amine via acylation and reduction.
Experimental Protocols
Step 1: Regioselective N1-Benzoylation of 5-Nitro-1H-indazole
Objective: Introduce the benzoyl group at the N1 position while suppressing N2-acylation.
Initialization: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-nitro-1H-indazole (1.0 equiv, e.g., 10 mmol) and anhydrous CH₂Cl₂ (50 mL, 0.2 M).
Base Addition: Add triethylamine (1.5 equiv, 15 mmol). Cool the reaction mixture to 0 °C using an ice-water bath. Validation checkpoint: Cooling is mandatory to prevent an uncontrolled exothermic reaction that promotes kinetic N2-acylation.
Electrophile Addition: Add benzoyl chloride (1.2 equiv, 12 mmol) dropwise over 15 minutes via a syringe.
Thermodynamic Equilibration: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to stir at room temperature for an additional 2–3 hours. Validation checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The N1-benzoyl product (R_f ~ 0.6) will elute significantly faster than the highly polar starting material.
Workup: Quench the reaction by pouring it into ice-cold water (50 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
Purification: Wash the combined organic layers with 0.5 N NaOH (to remove unreacted benzoic acid), water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced vacuum. Recrystallize the crude solid from ethanol to afford pure 1-benzoyl-5-nitro-1H-indazole .
Step 2: Chemoselective Reduction to 1-Benzoyl-1H-indazol-5-amine
Objective: Reduce the nitro group without cleaving the N1-benzoyl amide bond. (Note: Method B is highly recommended for larger scales).
Method A: Catalytic Hydrogenation
Dissolve 1-benzoyl-5-nitro-1H-indazole (1.0 equiv) in absolute ethanol (0.1 M).
Carefully add 10% Pd/C (10% w/w) under a gentle stream of argon to prevent ignition.
Purge the flask with hydrogen gas and stir vigorously under an H₂ balloon (1 atm) at room temperature for 4–6 hours.
Validation checkpoint: TLC will indicate complete consumption of the nitro intermediate. The resulting amine is highly fluorescent under 254 nm UV light.
Filter the suspension through a tightly packed pad of Celite. Wash the pad thoroughly with excess ethanol and concentrate the filtrate in vacuo.
Method B: Iron-Mediated Reduction (Preferred)
Suspend 1-benzoyl-5-nitro-1H-indazole (1.0 equiv) in an Ethanol/Water mixture (4:1 v/v, 0.1 M).
Add iron powder (325 mesh, 5.0 equiv) and ammonium chloride (5.0 equiv).
Heat the mixture to 80 °C (reflux) and stir vigorously for 2 hours.
Filter the hot reaction mixture through a pad of Celite to remove iron oxides. Extract the aqueous filtrate with EtOAc (3 × 30 mL). Wash with brine, dry over Na₂SO₄, and concentrate to afford the target 1-benzoyl-1H-indazol-5-amine .
Quantitative Data & Analytical Benchmarks
Summarized below are the expected reaction parameters, yields, and analytical validation markers for each step.
Step
Reaction Phase
Reagents & Solvents
Time / Temp
Expected Yield
Key Analytical Markers (Self-Validation)
1
N1-Benzoylation
PhCOCl, Et₃N, CH₂Cl₂
0 °C (1h) → RT (3h)
75–85%
IR: ~1690 cm⁻¹ (Amide C=O stretch)¹H NMR: Downfield shift of indazole C3-H due to N1-acyl deshielding.
2
Nitro Reduction
Fe, NH₄Cl, EtOH/H₂O
80 °C (2h)
85–95%
IR: ~3300–3400 cm⁻¹ (Primary NH₂ doublet)¹H NMR: Disappearance of NO₂ deshielding effect on C4-H and C6-H; appearance of broad NH₂ singlet (~5.0 ppm, exchangeable).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 212067, 1H-Indazol-5-amine, 1-benzoyl-" PubChem,[Link].
Crocetti, Letizia, et al. "Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase." Journal of Medicinal Chemistry, vol. 56, no. 17, 2013, pp. 6889–6901. PMC,[Link].
Application
Application Note: 1-Benzoyl-1H-indazol-5-amine as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary The indazole-5-amine motif is a cornerstone in modern medicinal chemistry, frequently deployed as a privileged heterocyclic core in the development of targeted kinase inhibitors[1]. Specifically, 1H-Ind...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole-5-amine motif is a cornerstone in modern medicinal chemistry, frequently deployed as a privileged heterocyclic core in the development of targeted kinase inhibitors[1]. Specifically, 1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9), with a molecular weight of 237.26 g/mol , offers a unique structural paradigm[2]. By masking the N1 position of the indazole ring with a benzoyl group, this compound serves a dual purpose: it acts as a robust synthetic intermediate that directs regioselective chemistry at the C5-amine, and it functions as a structural vector to probe deep hydrophobic pockets (such as the DFG-out conformation) in advanced Type II kinase inhibitors[3][4].
This application note provides drug development professionals with mechanistic insights, validated synthetic protocols, and biological screening workflows for utilizing 1-benzoyl-1H-indazol-5-amine in oncology and neurodegenerative disease programs.
Structural Rationale & Kinase Binding Modalities
The efficacy of the indazole scaffold lies in its ability to mimic the purine ring of ATP, establishing critical hydrogen bonds with the kinase hinge region[3]. The introduction of a 1-benzoyl group fundamentally alters the molecule's interaction profile:
Synthetic Shielding: The benzoyl group protects the acidic N1 proton, preventing unwanted N-alkylation or N-arylation during harsh cross-coupling reactions at the C5-amine. Post-derivatization, the benzoyl group can be cleaved to restore the hinge-binding capacity of the indazole core[3].
Hydrophobic Targeting: If retained, the 1-benzoyl moiety projects away from the hinge region. In Type II inhibitors, this lipophilic appendage can be optimized to occupy the hydrophobic pocket II exposed by the DFG-out conformational shift, while the C5-amine is extended via a urea or pyrimidine linker to interact with the hinge[4].
Pharmacophore mapping of 1-benzoyl-1H-indazol-5-amine in kinase design.
Application Workflows & Protocols
The following protocols detail the transformation of 1-benzoyl-1H-indazol-5-amine into a functionalized kinase inhibitor and its subsequent biological validation.
Standard workflow for derivatizing and screening 1-benzoyl-1H-indazol-5-amine analogs.
Protocol A: Regioselective SNAr Coupling of 1-Benzoyl-1H-indazol-5-amine
Objective: Synthesize N-(2-chloro-5-fluoropyrimidin-4-yl)-1-benzoyl-1H-indazol-5-amine, a versatile intermediate for Aurora and VEGFR kinase inhibitors[4].
Causality & Expert Insight: The use of 5-fluoro-2,4-dichloropyrimidine is highly strategic. The electronegative fluorine atom at C5 intensifies the electrophilicity of the adjacent C4 position, driving a regioselective Nucleophilic Aromatic Substitution (SNAr) by the weakly nucleophilic C5-amine of the indazole[4]. N,N-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, serving purely as an acid scavenger to prevent the protonation of the indazole amine.
Step-by-Step Methodology:
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1-benzoyl-1H-indazol-5-amine (1.0 equiv, 2.37 g, 10 mmol) and 5-fluoro-2,4-dichloropyrimidine (1.1 equiv, 1.83 g, 11 mmol) in 20 mL of anhydrous n-butanol[2][4].
Activation: Add DIPEA (2.0 equiv, 3.48 mL, 20 mmol) dropwise at room temperature under a nitrogen atmosphere.
Reaction: Attach a reflux condenser and heat the mixture to 80 °C with continuous magnetic stirring for 6 hours[4].
Self-Validating QC (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 1:1) and LC-MS. The reaction is complete when the starting mass (
[M+H]+=238.1
)[5] is fully consumed, and the product mass (
[M+H]+≈368.0
) dominates the chromatogram.
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous
NaHCO3
(2 x 25 mL) and brine (25 mL).
Purification: Dry the organic layer over anhydrous
Na2SO4
, filter, and purify via flash column chromatography to yield the target intermediate as an off-white solid.
Objective: Quantify the
IC50
of synthesized indazole derivatives against target kinases.
Causality & Expert Insight: TR-FRET is selected over standard radiometric or colorimetric assays because the time-delayed fluorescence reading effectively eliminates short-lived background autofluorescence. This is critical when screening highly conjugated, aromatic heterocyclic scaffolds like indazoles, which often exhibit native fluorescence that confounds standard assays.
Step-by-Step Methodology:
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized indazole compounds in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, contact-free dispensing.
Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target kinase (e.g., Aurora A) and its specific biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM
MgCl2
, 1 mM EGTA, 0.01% Brij-35).
Reaction Initiation: Add 5 µL of ATP solution (prepared at the apparent
Km
for the specific kinase) to initiate the reaction. Centrifuge the plate briefly (1000 rpm, 1 min) and incubate at 25 °C for 60 minutes.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate
Mg2+
and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).
Incubation & Readout: Incubate for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation wavelength of 337 nm and dual emission wavelengths of 620 nm (Europium) and 665 nm (APC).
Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data against high (DMSO only) and low (Staurosporine control) controls. Fit the data to a 4-parameter logistic curve to determine the
IC50
.
Quantitative Data: Representative SAR Profiling
The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating the impact of the 1-benzoyl group and subsequent derivatization on kinase inhibitory activity. Retaining the N1-benzoyl group often reduces Type I hinge-binding affinity due to steric clash, but subsequent deprotection or targeting of alternative pockets restores or enhances potency[3][4].
Compound ID
Scaffold Core
R-Group (C5-Amine Substitution)
Aurora A
IC50
(nM)
VEGFR2
IC50
(nM)
Cmpd-01
1-Benzoyl-1H-indazol-5-amine
None (Primary Amine)
>10,000
>10,000
Cmpd-02
1-Benzoyl-1H-indazol-5-amine
2-chloro-5-fluoropyrimidin-4-yl
4,520
8,100
Cmpd-03
1-Benzoyl-1H-indazol-5-amine
2-(phenylamino)-5-fluoropyrimidin-4-yl
310
1,250
Cmpd-04
1H-indazol-5-amine (Deprotected)
2-(phenylamino)-5-fluoropyrimidin-4-yl
12
45
Table 1: Representative SAR profiling of indazol-pyrimidine derivatives. Data illustrates the transition from the N1-benzoylated synthetic precursor to the fully deprotected, hinge-binding optimized indazole[3][4].
Application Note: Strategic Utilization of 1H-Indazol-5-amine, 1-benzoyl- in Medicinal Chemistry
Introduction: The Dual Nature of the N1-Benzoylindazole Scaffold In modern drug discovery, the indazole ring is universally recognized as a "privileged scaffold," particularly in the development of Type I and Type II pro...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Dual Nature of the N1-Benzoylindazole Scaffold
In modern drug discovery, the indazole ring is universally recognized as a "privileged scaffold," particularly in the development of Type I and Type II protein kinase inhibitors. However, the inherent tautomerism and dual nucleophilicity of the indazole N1 and N2 positions often complicate regioselective functionalization.
1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9) solves this synthetic bottleneck. By masking the N1 position with a benzoyl group, medicinal chemists can exploit this molecule in two distinct strategic pathways [1]:
As a Transient Directing Element: The benzoyl group acts as a robust protecting group, forcing electrophiles to react exclusively at the C5-amine. Subsequent deprotection reveals the free indazole, which is critical for establishing hydrogen bonds with the kinase hinge region (e.g., in SGK1 or ROCK inhibitors) [2].
As an Active Pharmacophore: The N1-benzoyl group is deliberately retained in the final drug candidate. The bulky, lipophilic benzoyl moiety is uniquely suited to occupy the hydrophobic S1/S2 pockets of serine proteases, such as Human Neutrophil Elastase (HNE) [3].
Physicochemical Profiling & Structural Rationale
Understanding the baseline physicochemical properties of 1H-Indazol-5-amine, 1-benzoyl- is essential for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the N1-benzoyl group reduces the basicity of the indazole core, ensuring that the primary amine at C5 remains the most nucleophilic site on the molecule.
Table 1: Quantitative Physicochemical Properties
Property
Value / Descriptor
Strategic Implication
Molecular Formula
C₁₄H₁₁N₃O
Standard building block mass.
Molecular Weight
237.26 g/mol
Leaves ample molecular weight budget (<500 Da) for downstream derivatization.
Excellent baseline for membrane and blood-brain barrier (BBB) permeability.
H-Bond Donors
1 (-NH₂ group)
Primary site for amidation, urea, or sulfonamide formation.
H-Bond Acceptors
2 (C=O, Indazole N)
Carbonyl oxygen can participate in target-site interactions if retained.
Data aggregated from PubChem CID 212067 [1].
Application Pathway A: Transient Protection for Kinase Inhibitors
Mechanistic Rationale
Protein kinases (such as SGK1, ROCK, and Akt) typically require the free N1-H and N2 lone pair of the indazole ring to form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region. Therefore, the 1-benzoyl group must be cleaved after the C5-amine is functionalized [2].
Synthetic workflow utilizing the 1-benzoyl group as a transient protecting group.
Protocol 1: Regioselective Amidation and Solvolytic Deprotection
This protocol is a self-validating system designed to prevent N-acylation of the indazole core.
Step 1: Carboxylic Acid Activation
Dissolve 1.1 equivalents of the desired carboxylic acid (e.g., 4-phenyl-1H-pyrrole-3-carboxylic acid) in anhydrous DMF (0.2 M concentration).
Add 1.2 equivalents of BOP reagent and 2.5 equivalents of DIPEA.
Causality: BOP is selected over standard carbodiimides (EDC/DCC) because the C5-amine of the benzoyl-protected indazole is electronically deactivated. BOP provides the high-energy phosphonium intermediate required to drive the coupling of hindered substrates. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate byproduct.
Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.
Step 2: C5-Amidation
Add 1.0 equivalent of 1H-Indazol-5-amine, 1-benzoyl- to the activated mixture.
Stir at RT for 4–6 hours. Monitor by LC-MS.
Validation Checkpoint: Quench a 10 µL aliquot in 50% MeCN/H₂O. LC-MS should show complete consumption of the starting material (m/z 238 [M+H]⁺) and the appearance of the protected intermediate.
Step 3: Mild Basic Deprotection
Isolate the intermediate via standard aqueous workup (EtOAc/H₂O) and concentrate.
Dissolve the crude intermediate in Methanol (0.1 M). Add 2.0 equivalents of anhydrous K₂CO₃.
Causality: The N1-benzoyl group is essentially an imide/amide hybrid, making it highly susceptible to nucleophilic acyl substitution. Mild methanolysis selectively cleaves the N1-benzoyl group without hydrolyzing the newly formed, highly stable C5-amide.
Stir at RT for 2 hours.
Validation Checkpoint (NMR): Following purification, run a ¹H-NMR (DMSO-d₆). The successful deprotection is validated by the complete disappearance of the benzoyl proton multiplets at δ 7.50–7.75 ppm (3H) and δ 8.00 ppm (2H), and the appearance of a broad singlet at ~13.0 ppm corresponding to the free indazole N-H.
Application Pathway B: Active Pharmacophore for Protease Inhibitors
Mechanistic Rationale
In the development of Human Neutrophil Elastase (HNE) inhibitors, the N1-benzoyl group is not a protecting group; it is a critical pharmacophore. Structure-activity relationship (SAR) studies demonstrate that the cyclic amide core and the N1-benzoyl fragment are essential for activity. The benzoyl group deeply penetrates the hydrophobic S1/S2 binding pockets of the protease, acting as a competitive, pseudo-irreversible inhibitor [3].
Divergent pharmacological applications based on N1-benzoyl retention or cleavage.
Protocol 2: Synthesis of Intact N1-Benzoylindazole Inhibitors
This protocol focuses on derivatizing the C5-amine while preserving the base-labile N1-benzoyl group.
Dissolve 1.0 equivalent of 1H-Indazol-5-amine, 1-benzoyl- in anhydrous Dichloromethane (DCM) at 0 °C under inert atmosphere (N₂).
Add 1.5 equivalents of Triethylamine (Et₃N).
Causality: Et₃N is a strictly non-nucleophilic base. Unlike K₂CO₃ in methanol, Et₃N in an aprotic solvent like DCM will not cleave the N1-benzoyl group, preserving the pharmacophore.
Dropwise, add 1.1 equivalents of the desired isocyanate (e.g., phenyl isocyanate).
Allow the reaction to warm to RT and stir for 3 hours.
Step 2: Isolation and Validation
Quench the reaction with saturated aqueous NH₄Cl to neutralize the Et₃N. Extract with DCM.
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint (LC-MS): The mass spectrum must show the intact product mass. A common failure mode is the loss of 104 Da (C₇H₄O), indicating accidental cleavage of the benzoyl group due to moisture or excessive base.
Table 2: Pharmacological Profile Comparison
Parameter
Pathway A (Cleaved Benzoyl)
Pathway B (Retained Benzoyl)
Primary Target Class
Protein Kinases (SGK1, ROCK)
Serine Proteases (HNE)
Typical IC₅₀ Range
10 – 35 nM
7 – 10 nM
Binding Mechanism
Reversible, Type I Hinge Binder
Competitive, Pseudo-irreversible
Key Interactions
Indazole N1/N2 H-bonding to backbone
Benzoyl insertion into hydrophobic S1 pocket
References
National Center for Biotechnology Information (PubChem). "1H-Indazol-5-amine, 1-benzoyl- | C14H11N3O | CID 212067." PubChem Compound Summary. Available at:[Link]
Journal of Medicinal Chemistry. "Brain Permeable SGK1 Inhibitors: A Promising Therapeutic Strategy for Neurodegenerative Diseases." ACS Publications, 2026. Available at:[Link](Note: URL reflects standard ACS DOI routing for referenced kinase inhibitor frameworks).
Journal of Medicinal Chemistry. "Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase." ACS Publications, 2013. Available at:[Link]
Application
Application Note: 1-Benzoyl-1H-indazol-5-amine as a Privileged Scaffold in Oncology Drug Discovery
Executive Summary & Mechanistic Rationale In the landscape of targeted cancer therapeutics, the indazole ring system is a highly privileged pharmacophore, serving as the core structure for several FDA-approved kinase inh...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
In the landscape of targeted cancer therapeutics, the indazole ring system is a highly privileged pharmacophore, serving as the core structure for several FDA-approved kinase inhibitors (e.g., axitinib, pazopanib)[1]. Specifically, 1-benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) has emerged as a critical intermediate and building block in the rational design of novel ATP-competitive kinase inhibitors.
As an Application Scientist in medicinal chemistry, selecting the right starting scaffold dictates the success of downstream hit-to-lead optimization. The utility of 1-benzoyl-1H-indazol-5-amine is grounded in its dual-functional geometry:
The Indazole Core: Mimics the purine ring of adenosine triphosphate (ATP), allowing it to anchor securely within the highly conserved hinge region of the kinase domain via crucial hydrogen bonds[1].
The N1-Benzoyl Group: Acts as a lipophilic moiety that explores the hydrophobic pocket II (or the ribose-binding site) of the kinase, enhancing binding affinity and residence time.
The 5-Amine Moiety: Serves as a highly reactive, solvent-exposed nucleophile. It provides an ideal synthetic handle for appending various heteroaryl groups (via cross-coupling) to extend into the solvent channel or the DFG-out pocket, thereby driving kinase selectivity (e.g., targeting ROCK1/2, VEGFR, or mutant KRAS)[2].
This guide details the end-to-end workflow—from chemical derivatization of this scaffold to biochemical and cellular validation—focusing on its application in developing Rho-associated protein kinase (ROCK) inhibitors to halt cancer metastasis[3].
To build a library of targeted inhibitors, the primary 5-amine of 1-benzoyl-1H-indazol-5-amine must be functionalized. The most robust method for this is the Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Medicinal chemistry workflow utilizing 1-benzoyl-1H-indazol-5-amine for kinase inhibitor discovery.
Causality & Design: We utilize
Pd2(dba)3
as the palladium source and Xantphos as the ligand. Xantphos possesses a wide bite angle (~111°), which is critical for favoring mono-arylation of the primary amine over unwanted bis-arylation, ensuring high yields of the desired secondary amine product.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-benzoyl-1H-indazol-5-amine (1.0 eq) and the desired heteroaryl chloride (e.g., a substituted pyrimidine or triazole) (1.1 eq).
Catalyst Loading: Add
Pd2(dba)3
(0.05 eq), Xantphos (0.10 eq), and cesium carbonate (
Cs2CO3
) (2.0 eq). Note:
Cs2CO3
is chosen over stronger bases like NaOtBu to prevent premature cleavage of the N1-benzoyl group.
Inert Atmosphere (Self-Validating Step): Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon three times. Failure to strictly exclude oxygen will result in the oxidation of the phosphine ligand and immediate catalyst death (evidenced by a black precipitation).
Reaction: Inject anhydrous 1,4-dioxane (to achieve a 0.2 M concentration) via syringe. Heat the mixture to 100°C in an oil bath for 12 hours.
Monitoring: Monitor reaction progress via LC-MS. The reaction is complete when the mass peak corresponding to 1-benzoyl-1H-indazol-5-amine (
m/z
238.1
[M+H]+
) is fully consumed.
Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the indazole-derived kinase inhibitor.
Biochemical Profiling: Targeting the RhoA/ROCK Pathway
Once the indazole library is synthesized, the compounds must be biochemically validated. ROCK1 and ROCK2 are prime targets, as their hyperactivation by RhoA drives the actomyosin contractility required for tumor cell invasion and metastasis[3],[4].
RhoA/ROCK signaling pathway in tumor metastasis and the intervention point of indazole inhibitors.
Protocol 2: ADP-Glo™ Kinase Assay for ROCK1/2 Inhibition
Causality & Design: Because our indazole derivatives are ATP-competitive[1], the assay must be run at the apparent Michaelis constant (
Km
) of ATP for ROCK1/2 (~10 µM). Running the assay at artificially high ATP concentrations would outcompete the inhibitor, yielding falsely elevated
IC50
values. The ADP-Glo assay is selected because it directly measures the byproduct of the kinase reaction (ADP), making it universally applicable and highly sensitive.
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized indazole compounds in 100% DMSO. Transfer 100 nL of each to a white 384-well assay plate (final DMSO concentration = 1%).
Enzyme Addition: Add 5 µL of recombinant ROCK1 or ROCK2 enzyme (diluted in 1X buffer to 1 ng/µL) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the kinase hinge region.
Reaction Initiation: Add 5 µL of Substrate/ATP mix (final concentrations: 2 µg/µL long S6 kinase substrate peptide, 10 µM ATP). Incubate for 60 minutes at room temperature.
Detection (Self-Validating Step): Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Control Check: Wells lacking the enzyme (negative control) must show near-zero luminescence, validating complete ATP depletion.
Readout: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luciferase-driven luminescent signal. Read on a microplate luminometer. Calculate
IC50
using a 4-parameter logistic non-linear regression model.
Cellular Efficacy: Anti-Metastatic Validation
Compounds exhibiting potent biochemical
IC50
values (< 100 nM) must be evaluated for functional cellular efficacy. Since ROCK inhibition primarily affects cytoskeletal dynamics rather than direct cytotoxicity, a functional invasion assay is required[3].
Protocol 3: Boyden Chamber Tumor Invasion Assay
Causality & Design: We utilize MDA-MB-231 cells, a highly aggressive Triple-Negative Breast Cancer (TNBC) line known for its reliance on RhoA/ROCK signaling for amoeboid-like invasion[4]. The transwell inserts are coated with Matrigel to mimic the extracellular matrix (ECM). True ROCK inhibitors will prevent the cells from reorganizing their actin cytoskeleton to squeeze through the Matrigel pores.
Step-by-Step Methodology:
Cell Starvation: Culture MDA-MB-231 cells in serum-free DMEM for 24 hours prior to the assay to synchronize the cells and upregulate chemotactic receptor expression.
Chamber Preparation: Rehydrate Matrigel-coated transwell inserts (8 µm pore size) with warm serum-free DMEM for 2 hours at 37°C.
Cell Seeding & Treatment: Harvest starved cells and resuspend in serum-free DMEM containing either vehicle (0.1% DMSO) or the indazole-derived ROCK inhibitor (at
3×IC50
concentration). Seed
5×104
cells into the upper chamber.
Chemoattractant: Fill the lower chamber with 750 µL of DMEM supplemented with 10% Fetal Bovine Serum (FBS) to act as a chemoattractant gradient.
Incubation: Incubate the plates at 37°C, 5%
CO2
for 24 hours.
Fixation and Staining (Self-Validating Step): Remove the inserts. Use a cotton swab to gently scrub the upper surface of the membrane to remove non-invading cells. Fix the invading cells on the lower surface with 4% paraformaldehyde for 15 minutes, then stain with 0.1% Crystal Violet for 20 minutes. If the positive control (10% FBS, no inhibitor) shows no invasion, the Matrigel was likely over-polymerized or the cells were non-viable.
Quantification: Image 5 random fields of view per insert under a brightfield microscope (20X magnification) and count the invading cells.
Quantitative SAR Analysis
The derivatization of the 1-benzoyl-1H-indazol-5-amine scaffold yields distinct Structure-Activity Relationships (SAR). By altering the R-group attached to the 5-amine, researchers can tune the selectivity profile between ROCK isoforms and off-target kinases like VEGFR2[1],[4].
Table 1: Representative SAR Data for 1-Benzoyl-1H-indazol-5-amine Derivatives
Compound / Derivative
R-Group Substitution (via 5-amine)
ROCK1
IC50
(nM)
ROCK2
IC50
(nM)
VEGFR2
IC50
(nM)
Cellular Invasion Inhibition (%)
Scaffold (CAS 23856-17-9)
None (Primary
−NH2
)
>10,000
>10,000
>10,000
< 5%
Derivative A
Pyrimidin-4-yl
45
12
850
78%
Derivative B
1H-1,2,4-Triazol-3-yl
110
35
>1,000
65%
Derivative C
Pyridin-2-yl
320
180
450
30%
Y-27632 (Control)
Standard ROCK Inhibitor
800
800
>10,000
55%
Data Interpretation: The bare scaffold possesses no inherent kinase inhibitory activity, proving it acts purely as a structural anchor. The addition of a pyrimidin-4-yl group (Derivative A) optimally occupies the DFG-out pocket, yielding sub-50 nM potency against ROCK1/2 and robust anti-metastatic cellular efficacy, validating the scaffold's utility in oncology drug development.
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances (2021). Available at:[Link]
Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase.World Intellectual Property Organization (WIPO) Patent WO2019145729A1 (2019).
Rho-associated kinase signalling and the cancer microenvironment: novel biological implications and therapeutic opportunities. Expert Reviews in Molecular Medicine (2015). Available at:[Link]
Rho-Kinase as a Target for Cancer Therapy and Its Immunotherapeutic Potential. Cells (MDPI) (2021). Available at:[Link]
Application Note: Derivatization of 1-Benzoyl-1H-indazol-5-amine in Targeted Drug Discovery
Executive Summary The indazole ring system is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including the kinase inhibi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole ring system is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core pharmacophore for numerous FDA-approved therapeutics, including the kinase inhibitors pazopanib and axitinib, as well as the PARP inhibitor niraparib[1],[2]. Within this chemical space, 1-benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) emerges as a highly strategic building block[3].
This application note provides an in-depth technical guide for researchers and drug development professionals on the derivatization of 1-benzoyl-1H-indazol-5-amine. By leveraging the 5-amino vector for divergent synthesis while utilizing the 1-benzoyl moiety as both a regioselective protecting group and a lipophilic probe, medicinal chemists can rapidly generate libraries of Type I and Type II kinase inhibitors.
Mechanistic Rationale & Pharmacophore Mapping
The utility of 1-benzoyl-1H-indazol-5-amine in Fragment-Based Drug Discovery (FBDD) and lead optimization is rooted in its highly predictable binding geometry within the ATP-binding site of protein kinases[4],[5].
The Indazole Core (Purine Bioisostere): The bicyclic indazole system mimics the adenine ring of ATP. The N1 and N2 atoms act as critical hydrogen bond acceptors and donors, interacting directly with the backbone amides of the highly conserved kinase hinge region[6].
The 5-Amino Vector: The geometry of the C5 position projects substituents away from the hinge region. Depending on the kinase conformation, this vector directs functional groups either into the solvent-exposed channel or deep into the DFG-out hydrophobic pocket, making it an ideal site for urea or amide derivatization[4].
The Dual Role of the 1-Benzoyl Group:
Synthetic Causality: The indazole ring possesses multiple nucleophilic sites. The electron-withdrawing 1-benzoyl group serves as a crucial protecting moiety that deactivates the N1/N2 nitrogens, ensuring that electrophilic attacks (e.g., amidation, isocyanate coupling) occur with absolute regioselectivity at the exocyclic 5-amino group[7].
Pharmacological Causality: In specific target structures, the bulky, lipophilic benzoyl group can be retained to occupy the hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity[8].
Fig 1. Pharmacophore mapping of 1-benzoyl-1H-indazol-5-amine in kinase inhibitor design.
Key Derivatization Workflows
To access diverse chemical space, the primary amine at the 5-position is typically subjected to two main synthetic pathways.
Pathway A: Urea Formation (Targeting Type II Inhibitors)
Reacting the 5-amino group with aryl isocyanates generates rigid urea linkages. Ureas are privileged motifs in Type II kinase inhibitors (which bind the inactive DFG-out conformation) because they provide a robust hydrogen-bonding network (donor-acceptor-donor) that interacts with the conserved catalytic glutamate and the DFG-aspartate[5],[6].
Pathway B: Amide Coupling (Targeting Type I Inhibitors)
Coupling the 5-amino group with diverse carboxylic acids via HATU yields stable amide linkages. This approach is highly effective for extending the molecule into the solvent channel to improve pharmacokinetic properties (e.g., solubility) without disrupting the core hinge-binding interactions[8].
Fig 2. Divergent synthetic workflows for derivatizing 1-benzoyl-1H-indazol-5-amine.
Quantitative Data: Reaction Optimization
The table below summarizes the optimized, field-proven parameters for the derivatization of 1-benzoyl-1H-indazol-5-amine, allowing for rapid comparison of synthetic strategies.
Derivatization Pathway
Target Pharmacophore
Key Reagents
Catalyst / Base
Temp & Time
Typical Yield
Purification Strategy
Urea Formation
Type II Kinase Inhibitor
Aryl Isocyanate (1.1 eq)
TEA (2.0 eq)
RT, 4-6 h
75-85%
Precipitation & Filtration
Amide Coupling
Type I Kinase Inhibitor
Carboxylic Acid (1.2 eq)
HATU (1.2 eq), DIPEA (3.0 eq)
RT, 12 h
70-90%
Aqueous Workup & Flash Column
Reductive Amination
Flexible Linker / Solubilizer
Aldehyde (1.1 eq)
NaBH(OAc)₃ (1.5 eq), AcOH (cat.)
RT, 16 h
60-80%
Acid-Base Extraction
Detailed Experimental Protocols
These protocols are designed as self-validating systems. The inclusion of specific workup steps ensures that unreacted starting materials and byproducts are systematically eliminated, relying on the predictable physicochemical properties of the indazole scaffold.
Protocol 1: Synthesis of 1-Benzoyl-5-(3-arylureido)-1H-indazoles
Note: Isocyanates are highly moisture-sensitive. Water contamination will lead to the formation of symmetric 1,3-diarylurea byproducts.
Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-benzoyl-1H-indazol-5-amine (237.26 mg, 1.0 mmol)[3] in strictly anhydrous dichloromethane (DCM, 10 mL) under a continuous nitrogen atmosphere.
Base Addition: Add triethylamine (TEA, 278 µL, 2.0 mmol). Causality: While the 5-amino group is inherently nucleophilic, TEA acts as an acid scavenger to neutralize any trace HCl, preventing the protonation of the amine and maintaining its reactivity.
Reagent Coupling: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the selected aryl isocyanate (1.1 mmol) dropwise over 5 minutes. Causality: Dropwise addition at low temperatures controls the exothermic nature of the coupling and minimizes the formation of higher-order oligomers.
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via LC-MS.
Workup (Self-Validation): Upon completion, the highly rigid, hydrogen-bonded urea product will typically precipitate directly out of the DCM solution.
Purification: Filter the precipitate under a vacuum. Wash the filter cake sequentially with cold DCM (2 x 5 mL) to remove unreacted indazole, followed by hexanes (10 mL). Dry in vacuo to afford the pure urea derivative.
Protocol 2: Synthesis of N-(1-Benzoyl-1H-indazol-5-yl)amides via HATU
Note: HATU is prioritized over EDC/HOBt due to its superior efficiency in coupling sterically hindered or electronically deactivated substrates.
Activation: In a dry flask, dissolve the desired carboxylic acid (1.2 mmol) and HATU (456 mg, 1.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL).
Base Addition: Add N,N-diisopropylethylamine (DIPEA, 522 µL, 3.0 mmol) and stir for 15 minutes at room temperature. Causality: DIPEA deprotonates the carboxylic acid, facilitating its attack on HATU to form the highly reactive O-At (7-azabenzotriazole) ester. DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.
Coupling: Add 1-benzoyl-1H-indazol-5-amine (237.26 mg, 1.0 mmol)[3] in one portion to the activated ester solution. Stir at room temperature for 12 hours.
Aqueous Workup: Dilute the reaction with ethyl acetate (EtOAc, 20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), 1M HCl (10 mL), and brine (10 mL). Causality: The NaHCO₃ wash effectively removes unreacted carboxylic acid and the acidic HOAt byproduct. The HCl wash protonates and extracts any unreacted starting indazolamine and DIPEA into the aqueous layer.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).
Analytical Validation & Quality Control
To confirm the success of the derivatization and the integrity of the 1-benzoyl protecting group, utilize the following QC parameters:
LC-MS: Confirm the mass shift. The starting material 1-benzoyl-1H-indazol-5-amine has an exact monoisotopic mass of 237.09 Da[3].
¹H-NMR (DMSO-d6):
Disappearance: The broad singlet corresponding to the primary amine (-NH₂) at approximately 5.0–5.5 ppm must disappear entirely.
Appearance: A new downfield singlet corresponding to the amide or urea -NH- proton should appear between 8.5 ppm and 10.5 ppm.
Retention: Verify the presence of the 1-benzoyl group by integrating the multiplet signals in the aromatic region (7.5–8.0 ppm), ensuring the 5 protons of the benzoyl ring remain intact.
References
Source: PMC (National Institutes of Health)
Source: PMC (National Institutes of Health)
Source: PMC (National Institutes of Health)
Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors
Source: ACS Publications / PMC
URL
Source: PubChem (National Institutes of Health)
A Comprehensive Review of Substituted 1H-Indazole Compounds: Synthesis, Biological Activity, and Therapeutic Potential
Source: Benchchem
URL
Source: Universidad Complutense de Madrid (ucm.es)
Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 1-Benzoyl-1H-indazol-5-amine Derivatives
Introduction and Strategic Rationale Indazole scaffolds are privileged structures in modern drug discovery. Specifically, N-benzoylindazole derivatives have been identified as highly potent inhibitors of human neutrophil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Strategic Rationale
Indazole scaffolds are privileged structures in modern drug discovery. Specifically, N-benzoylindazole derivatives have been identified as highly potent inhibitors of human neutrophil elastase (HNE), making their structural diversification a critical objective in medicinal chemistry[1]. The cyclic amide-like nature of the benzoyl fragment at the N1 position is often essential for target binding and biological activity[2].
However, functionalizing these derivatives—particularly via C-C bond formation at the C3 or C7 positions—presents a unique synthetic challenge. The substrate, such as 1-benzoyl-3-bromo-1H-indazol-5-amine , contains two highly sensitive moieties:
A base-labile N1-benzoyl protecting group , which acts as an amide and is susceptible to hydrolysis under standard basic cross-coupling conditions.
A free primary amine at C5 , which can potentially poison the palladium catalyst via coordination or undergo competitive Buchwald-Hartwig C-N cross-coupling.
This application note provides a field-proven, self-validating protocol for the chemoselective Suzuki-Miyaura cross-coupling of 1-benzoyl-1H-indazol-5-amine derivatives. By carefully tuning the catalyst ligand, base strength, and solvent system, researchers can achieve high-yielding C-C bond formation while preserving the integrity of both the N1-benzoyl group and the C5-amine[3].
Mechanistic Causality and Condition Selection
The success of this specific cross-coupling relies on manipulating the steric and electronic environment of the palladium catalytic cycle.
Logical framework for selecting Suzuki coupling conditions.
The Role of the Bidentate Ligand (dppf)
Primary aromatic amines can coordinate to palladium, stalling the catalytic cycle. By employing
Pd(dppf)Cl2
, the large bite angle (99°) of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand creates a sterically hindered environment around the palladium center[4]. This steric bulk strongly disfavors the coordination of the C5-amine, while still allowing the oxidative addition of the more accessible C-Br bond and the transmetalation of the arylboronic acid[3].
Base Selection and Chemoselectivity
Strong bases (e.g.,
NaOtBu
,
KOH
) will rapidly cleave the N1-benzoyl group and deprotonate the C5-amine, triggering competitive Buchwald-Hartwig amination. The use of a mild base like
Na2CO3
in a biphasic system completely shuts down amine deprotonation, ensuring 100% chemoselectivity for the Suzuki-Miyaura C-C coupling while leaving the benzoyl group intact[3].
Quantitative Data: Reaction Optimization
The following table summarizes the optimization of reaction conditions for the coupling of 1-benzoyl-3-bromo-1H-indazol-5-amine with phenylboronic acid. The yields of the present Suzuki-Miyaura cross-coupling are heavily determined by the catalyst and solvent used[4].
Entry
Catalyst (mol %)
Base (Equiv)
Solvent System
Temp (°C) / Time
Yield (%)
Causality / Observation
1
Pd(PPh3)4
(10)
K2CO3
(2.0)
Toluene/EtOH/
H2O
100 / 12 h
45
Significant N1-benzoyl cleavage observed due to prolonged heating in ethanol.
2
Pd(OAc)2
(5) + SPhos
Cs2CO3
(2.0)
DMF
120 / 8 h
30
High temperature and stronger base led to rapid substrate degradation.
Comparable yield;
K3PO4
is a viable mild alternative for microwave-assisted conditions[5].
Experimental Workflow and Protocol
Experimental workflow for Suzuki-Miyaura coupling of indazole derivatives.
Step-by-Step Methodology
Step 1: Reagent Preparation
To an oven-dried Schlenk tube or microwave vial, add 1-benzoyl-3-bromo-1H-indazol-5-amine (1.0 equiv) and the desired arylboronic acid (1.3 equiv).
Expertise Note: Boronic acids frequently form boroxines (anhydrides) upon storage. Using a 1.3 molar excess compensates for this mass discrepancy and ensures complete conversion of the indazole halide.
Step 2: Catalyst and Base Addition
Add
Pd(dppf)Cl2
(0.05 to 0.10 equiv) and
Na2CO3
(2.0 equiv).
Add a solvent mixture of 1,4-Dioxane and
H2O
in a 4:1 ratio (typically 5 mL per mmol of substrate).
Seal the vessel with a septum and purge the biphasic mixture with Argon or
N2
by bubbling directly through the solvent for 15 minutes.
Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes.
Self-Validation: Upon initial heating, a properly degassed solution will transition from the orange/red of
Pd(dppf)Cl2
to a deep red-brown, indicating successful reduction to the active Pd(0) species. If the solution turns black immediately, catalyst decomposition (Pd black) has occurred due to residual oxygen.
Step 4: Reaction Execution
Heat the reaction mixture to 90 °C using an oil bath or heating block.
Stir vigorously (
≥
800 rpm).
Causality: Because Dioxane/
H2O
forms a biphasic system upon the addition of salts, vigorous stirring maximizes the interfacial surface area where the base-mediated transmetalation step occurs.
Step 5: Monitoring and Validation
Monitor the reaction via TLC (typically 1:1 EtOAc/Hexanes) after 4 hours.
Self-Validation: The cross-coupled product will exhibit a distinct, bright blue fluorescence under 365 nm UV light due to the extended biaryl conjugation, easily distinguishing it from the starting 3-bromoindazole.
Step 6: Workup and Purification
Cool the mixture to room temperature, dilute with EtOAc, and wash with water and brine.
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude residue via silica gel flash chromatography. To remove trace colloidal palladium, filtering the crude mixture through a short pad of Celite prior to chromatography is highly recommended.
Analytical Characterization
To definitively confirm the success of the reaction and the integrity of the sensitive functional groups, the following NMR signatures should be verified:
Retention of the N1-Benzoyl Group: In the
13C
NMR spectrum, the carbonyl carbon of the benzoyl group must be present, typically appearing as a distinct peak around
δ
168.0–170.0 ppm[2].
Retention of the C5-Amine: In the
1H
NMR spectrum (run in DMSO-
d6
), the primary amine protons should appear as a broad singlet integrating to 2H, typically between
δ
5.00–5.50 ppm.
Confirmation of Coupling: The disappearance of the C3-halogen and the appearance of new aromatic multiplet signals corresponding to the coupled aryl group confirm successful C-C bond formation.
Application Note: 1H-Indazol-5-amine, 1-benzoyl- as a Privileged Synthetic Intermediate in Drug Discovery
Executive Summary 1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9; CID: 212067) is a highly versatile bicyclic heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. The indazole core is a recog...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1H-Indazol-5-amine, 1-benzoyl- (CAS: 23856-17-9; CID: 212067) is a highly versatile bicyclic heterocyclic intermediate utilized extensively in modern medicinal chemistry[1]. The indazole core is a recognized bioisostere of indole and benzimidazole, frequently deployed to mimic the adenine ring of ATP in kinase inhibitors[2].
In this specific derivative, the molecule features two critical functional handles:
The N1-Benzoyl Group : Serves a dual purpose. Synthetically, it acts as a regioselective protecting/activating group that prevents unwanted N-alkylation or tautomerization during downstream coupling. Pharmacologically, it acts as a lipophilic pharmacophore that anchors the molecule into hydrophobic enzyme pockets, such as the S1 pocket of Human Neutrophil Elastase (HNE)[3].
The C5-Amino Group : Acts as a primary nucleophile, enabling rapid diversification via amide coupling, urea formation, reductive amination, or Buchwald-Hartwig cross-coupling to generate libraries of targeted therapeutics[4].
Mechanistic Rationale & Structural Biology
The Challenge of Indazole Tautomerism
Unprotected 1H-indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. When subjected to electrophilic attack (e.g., alkylation or acylation), mixtures of N1 and N2 substituted products are typically formed, drastically reducing overall yield and complicating purification.
The Solution: By pre-installing a benzoyl group at the N1 position (kientically favored under specific basic conditions), the tautomerism is locked. This regioselective protection ensures that subsequent electrophilic attacks are directed exclusively to the highly nucleophilic 5-amino group.
Therapeutic Applications
Human Neutrophil Elastase (HNE) Inhibitors: N-benzoylindazoles have been identified as potent inhibitors of HNE, an enzyme implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and cystic fibrosis. The N1-benzoyl moiety is not merely a protecting group here; it is essential for biological activity, forming critical hydrophobic interactions within the enzyme's active site, while the 5-amino group is derivatized to optimize the Michaelis complex geometry[3].
Kinase Inhibitors: The 5-aminoindazole scaffold is a cornerstone in the development of G Protein-Coupled Receptor Kinase 2 (GRK2) inhibitors and anti-proliferative pyrimidine hybrids. The 5-amino group acts as a linker to hinge-binding motifs, allowing the indazole core to form critical hydrogen bonds with the kinase hinge region[2][4].
Fig 1: Mechanism of action for N-benzoylindazole derivatives in preventing ECM degradation.
Synthetic Workflow
The generation and utilization of 1-benzoyl-1H-indazol-5-amine follows a highly optimized, two-step sequence from commercially available 5-nitro-1H-indazole, followed by divergent downstream functionalization.
Fig 2: Synthetic divergence of 1-benzoyl-1H-indazol-5-amine into distinct therapeutic classes.
Step-by-Step Protocols
Protocol A: Regioselective Synthesis of 1-Benzoyl-5-nitro-1H-indazole
Objective: Kinetically trap the 1H-tautomer via N1-benzoylation.
Preparation: Dissolve 5-nitro-1H-indazole (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL) under an inert argon atmosphere.
Base Addition: Add triethylamine (Et₃N, 1.5 equiv, 15 mmol) and cool the reaction mixture to 0 °C using an ice bath.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Work-up: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Causality & Rationale:
DCM is chosen as a non-polar aprotic solvent to favor kinetic attack at the N1 position. Et₃N acts as a proton scavenger to drive the reaction forward. The low temperature (0 °C) during addition prevents ring-opening side reactions and minimizes N2-acylation.
Validation & Quality Control:
TLC: Run in 7:3 Hexane/Ethyl Acetate. The product will appear as a distinct, less polar spot compared to the starting material (loss of the N-H hydrogen bond donor).
NMR Diagnostic: ¹H NMR (CDCl₃) will show the disappearance of the broad indazole N-H peak (~13 ppm) and the appearance of a 5-proton multiplet (~7.5-8.2 ppm) corresponding to the benzoyl ring[3].
Protocol B: Chemoselective Reduction to 1-Benzoyl-1H-indazol-5-amine
Objective: Reduce the C5-nitro group to an amine without cleaving the base/acid-labile N1-benzoyl amide bond.
Preparation: Dissolve 1-benzoyl-5-nitro-1H-indazole (5 mmol) in absolute ethanol (40 mL) in a Parr shaker flask or a round-bottom flask equipped with a hydrogen balloon.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt%, 0.5 mmol) under a stream of argon (Caution: Pd/C is pyrophoric when dry).
Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Stir vigorously at room temperature under 1 atm of H₂ for 4–6 hours.
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot ethanol (20 mL).
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 1-benzoyl-1H-indazol-5-amine, which can be recrystallized from ethanol/water.
Causality & Rationale:
Catalytic hydrogenation is specifically chosen over dissolving metal reductions (e.g., SnCl₂/HCl or Fe/HCl). The N1-benzoyl group is essentially an amide/imide bond, making it susceptible to hydrolysis under harsh acidic or basic conditions. Neutral hydrogenation preserves the benzoyl moiety while cleanly reducing the nitro group[3].
Validation & Quality Control:
Visual/TLC: The starting material has a distinct yellow tint which disappears upon reduction. On TLC (1:1 Hexane/EtOAc), the product is significantly more polar and will stain intensely with Ninhydrin (indicating a primary amine).
Mass Spectrometry: ESI-MS will show an[M+H]⁺ peak at m/z 238.09[1].
Quantitative Data & Reaction Optimization
To ensure maximum yield of the intermediate, various reduction conditions were evaluated. Table 1 demonstrates why catalytic hydrogenation is the mandatory choice for this specific scaffold.
Table 1: Optimization of Nitro Reduction for 1-Benzoyl-5-nitro-1H-indazole
Method
Reagents & Conditions
Yield (%)
Causality / Observation
Catalytic Hydrogenation
H₂ (1 atm), 10% Pd/C, EtOH, RT, 4h
92%
Clean conversion; complete preservation of the N1-benzoyl group.
Iron Reduction
Fe powder, NH₄Cl, EtOH/H₂O, 80°C, 2h
85%
Mildly acidic; viable alternative if reducible halogens are present elsewhere on the scaffold.
Acidic Metal Reduction
SnCl₂, conc. HCl, EtOH, 80°C, 6h
<30%
Unacceptable; significant acidic hydrolysis and cleavage of the N1-benzoyl group observed.
Table 2: Structure-Activity Relationship (SAR) of Downstream HNE Inhibitors
Data summarizing the impact of C5-amino derivatization of the N-benzoylindazole scaffold on Human Neutrophil Elastase inhibition[3].
Core Scaffold
C5-Position Modification
IC₅₀ for HNE (nM)
Biological Implication
1-Benzoylindazole
-NO₂ (Starting Material)
>10,000
Inactive; lacks hydrogen bond donor capacity at C5.
1-Benzoylindazole
-NH₂ (Intermediate)
45
Potent; primary amine forms critical H-bonds in the active site.
1-Benzoylindazole
-NHCH₃ (Alkylated)
38
Highly potent; secondary amine optimizes the Michaelis complex geometry.
1-Benzoylindazole
-OH (Isostere check)
>5,000
Loss of activity; acidic/phenolic groups are not tolerated in this pocket.
Application Notes and Protocols: A Modern Approach to the Ullmann Condensation for N-Aryl Indazole Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Aryl Indazoles and Their Synthesis The N-aryl indazole scaffold is a privileged structure in medicin...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Aryl Indazoles and Their Synthesis
The N-aryl indazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] These compounds exhibit a wide range of biological activities, making their efficient synthesis a critical focus for drug development professionals. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents a foundational and powerful method for constructing the key C-N bond in these molecules.[2][3]
Historically, the Ullmann reaction was plagued by harsh conditions, often requiring high temperatures (frequently over 200°C), stoichiometric amounts of copper, and polar, high-boiling solvents.[3][4] However, the last few decades have seen a renaissance of this classic transformation. The development of advanced catalytic systems, particularly the introduction of chelating ligands, has dramatically improved reaction efficiency, broadened the substrate scope, and enabled milder conditions.[5][6][7] This guide provides a detailed experimental protocol grounded in modern advancements, explains the mechanistic rationale behind procedural choices, and offers field-proven insights for researchers synthesizing N-aryl indazoles.
Core Concepts: Mechanism of the Ullmann N-Arylation
The Ullmann N-arylation is a catalytic process involving the formation of a carbon-nitrogen bond between an indazole and an aryl halide, mediated by a copper catalyst. While the precise mechanism has been the subject of extensive study, a generally accepted catalytic cycle provides a robust framework for understanding the reaction.[8][9]
The cycle is believed to proceed through the following key steps:
Deprotonation & Ligand Exchange: An inorganic base deprotonates the indazole at the N1 position, forming an indazolide anion. This anion then coordinates with the ligated Cu(I) species.
Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) center. This is often considered the rate-limiting step and results in the formation of a transient, high-valent copper(III) intermediate.[8][9]
Reductive Elimination: The N-aryl indazole product is formed via reductive elimination from the copper(III) center, which regenerates the active copper(I) catalyst, allowing the cycle to continue.
Caption: Proposed catalytic cycle for the Ullmann N-arylation.
The Role of Key Reagents
Copper Source: Copper(I) salts like CuI are most commonly used as they can directly enter the catalytic cycle. Other sources such as CuBr, CuCl, and even CuO nanoparticles can also be effective.[1][10] The active species is generally considered to be Cu(I).
Ligand: This is arguably the most critical innovation in modern Ullmann chemistry. Bidentate ligands, such as diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and phenanthrolines, coordinate to the copper center.[5][7] This chelation increases the solubility and stability of the catalyst, prevents aggregation, and enhances its reactivity, thereby allowing the reaction to proceed at significantly lower temperatures (typically 80-120°C).[7]
Base: An inorganic base is required to deprotonate the N-H of the indazole, rendering it nucleophilic. Common choices include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[11] These bases are strong enough for deprotonation but are generally not nucleophilic enough to compete in side reactions.
Solvent: High-boiling point, polar aprotic solvents are standard. Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, and dioxane are frequently used to ensure all components remain in solution at the required reaction temperature.[3][12]
Detailed Experimental Protocol: Copper-Catalyzed N-Arylation of Indazole
This protocol provides a general, reliable method for the N-arylation of indazole with an aryl bromide. It should be performed under an inert atmosphere to prevent oxidation of the Cu(I) catalyst.
Caption: General experimental workflow for Ullmann N-arylation.
Oven-dried Schlenk tube or sealed vial with a Teflon-lined cap
Magnetic stir bar
Magnetic stirrer/hotplate with an oil bath
Inert gas (Argon or Nitrogen) line with a manifold
Syringes and needles
Standard glassware for workup and purification
Step-by-Step Procedure
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add indazole (1.0 mmol), CuI (10 mol%), and K₃PO₄ (2.0 mmol).
Inert Atmosphere: Seal the tube, and then carefully evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure the atmosphere is completely inert.
Reagent Addition: Through the sidearm (or septum), add anhydrous toluene (3-5 mL) via syringe, followed by the N,N'-dimethylethylenediamine ligand (20 mol%) and the aryl bromide (1.1 mmol).
Reaction: Place the sealed tube in a pre-heated oil bath at 110 °C. Stir the reaction mixture vigorously. The reaction is typically complete within 12-24 hours.
Monitoring: Progress can be monitored by periodically taking a small aliquot (via syringe), quenching it, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.
Workup and Purification
Cooling and Filtration: Once the reaction is complete, cool the vessel to room temperature. Dilute the mixture with ethyl acetate (15 mL) and filter it through a short plug of Celite to remove the base and insoluble copper salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).[2]
Extraction: Combine the organic filtrates and transfer to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl indazole product.
Data Presentation: Representative Reaction Conditions
The versatility of the modern Ullmann condensation allows for the coupling of various indazoles and aryl halides. The following table summarizes typical conditions and outcomes reported in the literature.
DMEDA = N,N'-Dimethylethylenediamine; 7-AINO = 7-Azaindole-N-oxide. Yields are approximate and generalized from literature for illustrative purposes.
Expertise & Experience: Causality and Troubleshooting
Why Ligands are Essential: In the absence of a ligand, higher temperatures are often required, and yields can be inconsistent.[10] Ligands like DMEDA form a stable, soluble complex with Cu(I), preventing its disproportionation or precipitation and keeping the catalyst active in the solution phase, which is crucial for an efficient catalytic cycle.[7]
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br >> Cl.[3] Aryl chlorides are significantly less reactive and may require more forcing conditions, higher catalyst loading, or specialized, highly active ligand systems to achieve good conversion.[16]
The Problem of Regioselectivity: For unsymmetrically substituted indazoles, arylation can occur at either the N1 or N2 position. Generally, N1 arylation is thermodynamically favored.[17] However, kinetic control under certain conditions can lead to the N2 product. The choice of catalyst, ligand, and even the arylating agent can influence this selectivity. For instance, some copper-catalyzed methods using diaryliodonium salts have shown high selectivity for the N2 position.[17]
Troubleshooting Low Yields:
Check Inertness: The primary suspect for a failed reaction is often oxygen, which can deactivate the Cu(I) catalyst. Ensure all glassware is thoroughly dried and the system is properly purged.
Vary the Ligand: If one ligand provides poor results, screening others can be effective. Amino acids like L-proline or phenanthroline derivatives are excellent alternatives to diamines.[5][15]
Change the Base/Solvent: The combination of base and solvent can be critical. Cs₂CO₃ is a stronger and often more effective base than K₃PO₄ or K₂CO₃, though it is more expensive.
Consider a Palladium Catalyst: For particularly challenging substrates, the palladium-catalyzed Buchwald-Hartwig amination is a powerful, albeit more expensive, alternative that often proceeds under milder conditions with a broader substrate scope.[18][19][20]
Conclusion
The Ullmann condensation has evolved from a classical name reaction requiring harsh conditions into a sophisticated and versatile synthetic tool. Through the rational design of ligands and optimization of reaction parameters, copper-catalyzed N-arylation now provides a reliable, scalable, and cost-effective pathway to N-aryl indazoles. The protocol and insights detailed in this guide offer a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient construction of this vital heterocyclic motif.
References
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC . (n.d.). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides . (2021, February 27). Taylor & Francis. Retrieved March 31, 2026, from [Link]
N2-Selective CuO-Catalyzed Coupling of 1H-Indazoles with Diaryliodonium Salts . (n.d.). Thieme Connect. Retrieved March 31, 2026, from [Link]
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib . (2012, January 11). MIT Open Access Articles. Retrieved March 31, 2026, from [Link]
Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles . (2004). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds . (2025). Sci-Hub. Retrieved March 31, 2026, from [Link]
Recent Advancements in Ullmann Reaction . (2025, August 6). ResearchGate. Retrieved March 31, 2026, from [Link]
Ullmann condensation - Wikipedia . (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides . (2009, December 10). MDPI. Retrieved March 31, 2026, from [Link]
Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates . (2017, September 12). ACS Publications. Retrieved March 31, 2026, from [Link]
Efficient Palladium-Catalyzed N-Arylation of Indoles . (2000). Organic Chemistry Portal. Retrieved March 31, 2026, from [Link]
The Copper-Catalyzed N -Arylation of Indoles | Request PDF . (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds . (n.d.). Royal Society of Chemistry. Retrieved March 31, 2026, from [Link]
Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes . (2022, May 24). ACS Publications. Retrieved March 31, 2026, from [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction . (2023, March 23). ACS Publications. Retrieved March 31, 2026, from [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction . (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]
“On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole . (2020, June 18). MDPI. Retrieved March 31, 2026, from [Link]
Palladium catalyzed N-arylation of hydroxylamines . (2009). University of Strathclyde. Retrieved March 31, 2026, from [Link]
Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis . (2024, May 21). ACS Publications. Retrieved March 31, 2026, from [Link]
Design and application of a novel and effective ligand for the Cu-catalyzed amination of aryl halides in water . (2022, December 22). Taylor & Francis. Retrieved March 31, 2026, from [Link]
CHAPTER 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands . (n.d.). Wiley Online Library. Retrieved March 31, 2026, from [Link]
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts . (2023, June 27). MDPI. Retrieved March 31, 2026, from [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . (2020, September 24). MDPI. Retrieved March 31, 2026, from [Link]
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . (2012, July 17). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole . (2011, June 6). ACS Publications. Retrieved March 31, 2026, from [Link]
Ullmann reaction - Wikipedia . (n.d.). Wikipedia. Retrieved March 31, 2026, from [Link]
Magnetic Catalysts in Ullmann-Type N-Arylation Reactions . (2023, July 19). Encyclopedia.pub. Retrieved March 31, 2026, from [Link]
On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites . (2025, April 24). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]
Ullmann Coupling & other Cu Catalyzed reactions . (n.d.). Organic Synthesis. Retrieved March 31, 2026, from [Link]
The Ullmann coupling reaction catalyzed by a highly reactive rhodium-aryl complex derived from Grignard reagent and its application . (2024, April 12). Beilstein Journal of Organic Chemistry. Retrieved March 31, 2026, from [Link]
Application Note: Metal-Free Synthesis of 1-Benzoyl-1H-Indazol-5-Amine Analogs
Executive Summary The 1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Traditional synthetic rou...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Traditional synthetic routes to highly functionalized indazoles heavily rely on transition-metal catalysis (e.g., Buchwald-Hartwig cross-couplings or palladium-catalyzed cyclizations). While effective, these methods introduce the significant risk of heavy metal retention in Active Pharmaceutical Ingredients (APIs), necessitating costly and time-consuming scavenging steps.
This Application Note details a highly efficient, completely transition-metal-free protocol for the synthesis of 1-benzoyl-1H-indazol-5-amine and its analogs. By leveraging an intramolecular electrophilic amination strategy and a thermodynamically controlled regioselective N1-acylation, this four-step workflow ensures high yields, excellent regiocontrol, and API-grade purity without the use of metal catalysts.
Mechanistic Rationale & Pathway Design
As a self-validating methodology, every reagent in this workflow is chosen based on specific electronic and steric causalities:
Why a Metal-Free Cyclization?
Classical indazole syntheses require harsh diazotizations or transition metals. Here, we utilize the[2], which constructs the indazole core from an o-aminobenzoxime. The addition of methanesulfonyl chloride (MsCl) selectively mesylates the highly nucleophilic oxime hydroxyl group. The adjacent, less nucleophilic aniline nitrogen then undergoes an intramolecular
SN2
-like attack on the activated N–O bond. This electrophilic amination forms the N–N bond under exceptionally mild conditions (0 °C to RT)[2].
Why Boc-Protection?
Direct benzoylation of an unprotected 1H-indazol-5-amine would result in competitive acylation at the highly nucleophilic exocyclic C5-amine. By utilizing a 5-(Boc-amino) precursor, the exocyclic amine is sterically and electronically shielded. The Boc group is robust under both the basic cyclization and benzoylation conditions, but is rapidly cleaved via acidolysis in the final step.
Causality of N1-Regioselectivity:
Indazoles possess two distinct nitrogen atoms. While N2 is kinetically more nucleophilic, acylation at N1 yields the thermodynamically favored product by preserving the fully delocalized 10π aromatic system of the indazole core[3]. The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst facilitates rapid equilibration, overwhelmingly driving the reaction toward the N1-benzoyl regioisomer[4].
Workflow Visualization
Fig 1: Four-step metal-free synthetic workflow for 1-benzoyl-1H-indazol-5-amine analogs.
Quantitative Data: Cyclization Optimization
To establish a robust, self-validating system, the cyclization of the oxime intermediate was optimized. As shown in Table 1 , triethylamine (
Et3N
) in tetrahydrofuran (THF) provides the optimal balance of base strength and solubility. Weaker bases like pyridine fail to fully drive the cyclization, while inorganic bases (
Na2CO3
) suffer from poor solubility in the organic phase, leading to premature degradation of the mesylated intermediate[2].
Table 1: Optimization of the Metal-Free Cyclization (Phase 1, Step 2)
Entry
Activating Reagent
Base (Equiv)
Solvent
Temp (°C)
Yield (%)
1
TsCl (1.1 eq)
Et3N
(3.0 eq)
THF
23
65
2
MsCl (1.1 eq)
Pyridine (3.0 eq)
DCM
23
42
3
MsCl (1.1 eq)
Na2CO3
(3.0 eq)
THF
23
28
4
MsCl (1.1 eq)
Et3N
(3.0 eq)
Toluene
0 → 23
81
5
MsCl (1.1 eq)
Et3N
(3.0 eq)
THF
0 → 23
94
Experimental Protocols
Step 1: Oxime Condensation
Reaction: Suspend 2-amino-5-(Boc-amino)benzaldehyde (10.0 mmol) and hydroxylamine hydrochloride (12.0 mmol) in absolute ethanol (30 mL). Add pyridine (15.0 mmol) to neutralize the hydrochloride salt and catalyze the condensation.
Conditions: Heat the mixture to reflux for 2 hours.
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and water (50 mL). Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and evaporate.
Validation & QC: TLC (Hexane/EtOAc 6:4) will show the complete disappearance of the aldehyde (
Rf
~0.6) and the appearance of a more polar oxime spot (
Rf
~0.4). Yield: ~98%.
Step 2: Metal-Free Electrophilic Amination
Reaction: Dissolve the crude oxime (10.0 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath. Add triethylamine (30.0 mmol).
Conditions: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for 4 hours.
Validation & QC: The reaction progress is visibly indicated by the precipitation of triethylamine hydrochloride (
Et3N⋅HCl
) salts. TLC (Hexane/EtOAc 1:1) will show the emergence of the highly fluorescent indazole product (
Rf
~0.6) under 254 nm UV light.
Workup: Quench with saturated aqueous
NaHCO3
(30 mL). Extract with EtOAc (2 × 40 mL). Purify via short-plug silica gel chromatography. Yield: ~94%.
Step 3: Regioselective N1-Benzoylation
Reaction: Dissolve 5-(Boc-amino)-1H-indazole (8.0 mmol) and DMAP (0.8 mmol, 10 mol%) in anhydrous DCM (40 mL) under an inert atmosphere. Add triethylamine (16.0 mmol) and cool to 0 °C.
Acylation: Dropwise add benzoyl chloride (9.6 mmol). The DMAP acts as an acyl transfer agent, forming a highly electrophilic N-acylpyridinium intermediate that drives the thermodynamic equilibration toward the N1-isomer[3].
Conditions: Stir at room temperature for 6 hours.
Workup: Wash the organic layer sequentially with cold 0.5 M citric acid (to remove DMAP and
Et3N
without cleaving the Boc group), saturated
NaHCO3
, and brine. Dry and concentrate.
Validation & QC:1H
NMR validation is critical here. The N1-benzoylation causes a distinct downfield shift of the indazole C3-proton (from ~8.0 ppm in the starting material to ~8.4 ppm in the N1-acyl product), confirming absolute regioselectivity. Yield: ~88%.
Step 4: Acidic Cleavage (Boc Deprotection)
Reaction: Dissolve 1-benzoyl-5-(Boc-amino)-1H-indazole (7.0 mmol) in anhydrous DCM (20 mL). Cool to 0 °C.
Deprotection: Slowly add trifluoroacetic acid (TFA, 10 mL). The removal of the tert-butyl group is driven by the formation of the stable tert-butyl cation, which subsequently eliminates to form isobutylene gas.
Conditions: Stir at room temperature for 2 hours.
Validation & QC: The reaction progress is physically indicated by the cessation of gas evolution.
1H
NMR will show the complete disappearance of the intense 9-proton singlet at ~1.5 ppm.
Workup: Concentrate under reduced pressure. Neutralize the TFA salt by partitioning between EtOAc and saturated aqueous
NaHCO3
until the aqueous phase is pH ~8. Extract, dry, and recrystallize from EtOH/Hexane to yield the pure 1-benzoyl-1H-indazol-5-amine. Yield: ~95%.
References
A Practical, Metal-Free Synthesis of 1H-Indazoles
Source: Organic Letters (ACS Publications)
URL:[Link]
A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives
Source: Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach
Source: Organic Letters (ACS Publications)
URL:[Link]
DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles
Source: European Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Purification & Troubleshooting for 1-Benzoyl-1H-indazol-5-amine
Welcome to the Technical Support Center for 1-Benzoyl-1H-indazol-5-amine (CAS: 23856-17-9). This compound presents unique handling and purification challenges due to its bifunctional nature: it possesses a basic, nucleop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 1-Benzoyl-1H-indazol-5-amine (CAS: 23856-17-9). This compound presents unique handling and purification challenges due to its bifunctional nature: it possesses a basic, nucleophilic primary aniline at the 5-position and a highly electrophilic, base-labile N-acyl group at the 1-position.
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies to prevent degradation and maximize purification yields.
Part 1: Physicochemical & Stability Profile
Before initiating any purification workflow, it is critical to understand the boundaries of the molecule. The table below summarizes the key quantitative data and their direct implications for your experimental design[1].
Property
Quantitative Value / Data
Experimental Implication
Molecular Formula
C₁₄H₁₁N₃O
N/A
Monoisotopic Mass
237.09 Da
Target mass for high-resolution MS.
Target LC-MS [M+H]⁺
m/z 238.1
Use to track the intact product during chromatography.
Degradant LC-MS [M+H]⁺
m/z 134.1
Indicates loss of the benzoyl group (104 Da). If observed, your conditions are too basic.
Stability (pH < 7)
High (Stable)
Mild acidic conditions (e.g., 0.1% Formic Acid) are safe and optimal for HPLC.
Stability (pH > 8)
Low (Labile)
Critical: The N-benzoyl group will rapidly hydrolyze. Avoid NaOH, KOH, or prolonged TEA exposure [2].
Part 2: Troubleshooting Guides & FAQs
Q1: During my aqueous workup, my yield dropped significantly, and LC-MS shows a new major peak at m/z 134.1. What happened?Expert Insight: You have experienced base-catalyzed hydrolysis of the N-benzoyl group. Unlike standard aliphatic amides, N-acylindazoles are highly activated. The indazole ring acts as an excellent leaving group because the nitrogen lone pair is delocalized into the aromatic system. At pH > 8 (e.g., using 1M NaOH or prolonged exposure to saturated Na₂CO₃ during workup), hydroxide ions rapidly attack the benzoyl carbonyl, cleaving the C-N bond to yield 1H-indazol-5-amine (m/z 134.1) and benzoic acid. Studies on N-benzoylindazole derivatives indicate significant lability at elevated pH, with half-lives dropping drastically under alkaline conditions [2].
Self-Validation System: Always sample your aqueous waste layer for LC-MS. If m/z 134.1 is present, your extraction pH was too high.
Base-catalyzed hydrolysis pathway of the N-benzoyl group leading to degradation.
Q2: I need to perform flash column chromatography. The compound streaks severely on standard silica, but adding Triethylamine (TEA) degrades it. How do I achieve a sharp elution profile?Expert Insight: The primary amine at the 5-position interacts strongly with the acidic silanol groups on bare silica (SiO₂), causing severe tailing. However, basic modifiers like TEA or DIPEA will cause on-column hydrolysis of the N-benzoyl group over the duration of the run.
Solution: Switch the stationary phase to amine-modified silica (e.g., Biotage KP-NH). The surface is pre-neutralized, eliminating the need for basic mobile phase additives. If bare silica must be used, employ a highly polar, neutral solvent system such as Dichloromethane/Methanol (95:5) and accept a slight reduction in plate count to preserve structural integrity.
Q3: What are the optimal parameters for Preparative Reversed-Phase HPLC?Expert Insight: Avoid ammonium hydroxide or ammonium bicarbonate buffers (pH 9-10). Utilize a standard acidic gradient: 0.1% Formic Acid (FA) in Water and 0.1% FA in Acetonitrile. The acidic conditions protonate the 5-amino group, improving solubility and peak shape, while the N-benzoyl group remains perfectly stable under these mild acidic conditions.
Part 3: Verified Experimental Protocols
To ensure self-validating and reliable results, follow these step-by-step methodologies designed specifically for the sensitivities of 1-Benzoyl-1H-indazol-5-amine.
Causality: Extracting the basic amine into an aqueous layer requires acid, but recovering it requires base. This protocol safely navigates the narrow pH window to prevent N-benzoyl cleavage.
Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
Acidic Extraction: Wash the organic layer with 5% aqueous Citric Acid (pH ~3-4). The 5-amino group protonates, and the product partitions into the aqueous layer.
Validation: Spot both layers on a TLC plate; the product should be entirely in the aqueous phase.
Organic Wash: Wash the acidic aqueous layer once with fresh EtOAc to remove non-basic impurities (e.g., unreacted benzoyl chloride or neutral byproducts). Discard this organic wash.
Careful Neutralization (Critical Step): Cool the aqueous layer to 0°C in an ice bath. Slowly add solid Sodium Bicarbonate (NaHCO₃) portion-wise while stirring gently. Monitor the pH continuously with a calibrated probe or high-resolution pH paper. Stop exactly at pH 7.0 - 7.5. Do not exceed pH 8.
Recovery: Immediately extract the neutralized aqueous layer with fresh EtOAc (3x).
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo at ≤35°C to yield the semi-pure product.
Protocol B: Amine-Modified Flash Chromatography
Causality: Prevents silanol-induced streaking without the use of hydrolytic basic additives.
Column Selection: Equilibrate an amine-functionalized silica cartridge (e.g., KP-NH) with 100% Hexanes.
Sample Loading: Dry load the crude mixture onto Celite 545 (do not use raw silica for dry loading to prevent localized acidic degradation). Alternatively, inject as a highly concentrated solution in Dichloromethane.
Elution Gradient: Run a gradient from 10% Ethyl Acetate in Hexanes up to 80% Ethyl Acetate over 12 column volumes (CV).
Detection: Monitor UV absorbance at 254 nm and 280 nm. The product will elute as a sharp, symmetrical peak.
Validation: Analyze fractions via LC-MS to confirm the presence of m/z 238.1 and the absence of m/z 134.1 prior to pooling.
Workflow for the safe extraction and purification of 1-benzoyl-1H-indazol-5-amine.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 212067, 1H-Indazol-5-amine, 1-benzoyl-" PubChem, [Link].
Giovannoni, M P et al. "Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase." Bioorganic & medicinal chemistry vol. 18,2 (2010): 945-50. PubMed Central (PMC), [Link]
Optimization
Technical Support Center: Achieving Regioselective N1-Benzoylation of Indazoles
Welcome to the Technical Support Center for indazole functionalization. A persistent challenge in medicinal chemistry and drug development is the regioselective acylation or benzoylation of the indazole scaffold.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for indazole functionalization. A persistent challenge in medicinal chemistry and drug development is the regioselective acylation or benzoylation of the indazole scaffold. Because indazole possesses two nucleophilic nitrogen atoms (N1 and N2), direct benzoylation often yields a difficult-to-separate mixture of the 1H-indazole (N1-benzoylated) and 2H-indazole (N2-benzoylated) isomers.
This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to help you completely avoid 2H-indazole isomer formation and achieve exclusive N1-benzoylation.
Part 1: Fundamentals & Causality (FAQ)
Q1: Why does benzoylation typically yield a mixture of N1 and N2 isomers?A: The primary challenge arises from the annular tautomerism of the indazole ring. When deprotonated, the resulting indazolide anion is mesomeric, distributing negative charge across both N1 and N2[1]. While the 1H-indazole tautomer is thermodynamically more stable, the N2 position is often more sterically accessible and kinetically reactive. Consequently, electrophilic attack by benzoyl chloride rapidly forms the kinetic N2-benzoyl product, which then competes with the formation of the thermodynamic N1-benzoyl product[1][2].
Q2: How can I force the reaction to favor the 1H-indazole (N1) isomer?A: You must leverage thermodynamic control or utilize counterion-free environments .
Thermodynamic Control: The N2-acyl indazole can isomerize to the more stable N1 regioisomer under specific conditions[3]. Using strong bases like Sodium Hydride (NaH) in Tetrahydrofuran (THF) promotes an equilibration process that heavily favors the N1-substituted product[3].
Electrochemical "Anion Pool": A modern approach avoids bases entirely by electrochemically reducing the indazole to generate an anion pool. Subsequent addition of benzoyl anhydride yields exclusively the N1-isomer[4][5].
Part 2: Troubleshooting Guide for N1-Selective Benzoylation
Issue: My benzoylation reaction with Benzoyl Chloride and Triethylamine (TEA) in DCM yields >40% of the unwanted 2H-indazole isomer.
Causality & Diagnosis:
TEA is a weak base that does not fully deprotonate the indazole, leading to a reaction driven by the neutral indazole's kinetic nucleophilicity (favoring N2). Furthermore, DCM at room temperature does not provide the thermal energy required to drive the N2-to-N1 thermodynamic isomerization[3][6].
Corrective Actions:
Switch the Base and Solvent: Upgrade to NaH in THF. The sodium cation coordinates with the indazole, and the polar coordinating solvent (THF) facilitates the equilibration of the kinetic N2 product into the thermodynamic N1 product[3].
Change the Electrophile: Switch from benzoyl chloride to benzoyl anhydride. Acid chlorides generate HCl byproducts that can cause unwanted reversibility or degradation, whereas anhydrides are milder and highly compatible with base-free electrochemical methods[4].
Part 3: Mechanistic Visualizations
Caption: Mechanistic pathway illustrating kinetic N2-benzoylation and thermodynamic N1-isomerization.
Caption: Electrochemical "anion pool" workflow for base-free, selective N1-benzoylation.
Part 4: Experimental Methodologies & Self-Validating Protocols
Protocol A: Thermodynamic N1-Benzoylation via Equilibration (NaH/THF)
This protocol relies on thermodynamic control to isomerize any kinetically formed 2H-indazole into the 1H-indazole isomer[3].
Step-by-Step Methodology:
Preparation: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF under an inert argon atmosphere. Cool the flask to 0 °C.
Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions.
Self-Validation Check: Observe immediate effervescence (H₂ gas evolution). The cessation of bubbling confirms complete formation of the sodium indazolide salt.
Electrophile Addition: Add benzoyl chloride (1.1 equiv) dropwise at 0 °C.
Equilibration (Critical Step): Remove the ice bath and heat the reaction mixture to 50 °C for 12–16 hours.
Self-Validation Check: Monitor via TLC or LC-MS. You will initially observe two spots (N1 and N2 isomers). Over time, the N2 spot will gradually disappear as it isomerizes into the thermodynamically stable N1 product.
Workup: Quench with saturated aqueous NH₄Cl, extract with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.
This modern, base-free method completely avoids the kinetic N2-attack by utilizing an electrochemical cell to generate a pure indazole anion pool, followed by trapping with benzoyl anhydride[4][5].
Step-by-Step Methodology:
Cell Setup: In an undivided electrochemical cell equipped with a reticulated vitreous carbon (RVC) anode and a platinum wire cathode, dissolve 1H-indazole (1.0 equiv) and a supporting electrolyte (e.g., Bu₄NBF₄) in anhydrous acetonitrile.
Anion Pool Generation: Apply a constant current of 8 mA for 3 hours.
Self-Validation Check: Hydrogen gas (H₂) will visibly bubble at the platinum cathode, confirming the reduction of the indazole N-H bond to form the anion pool[4].
Benzoylation: Add benzoyl anhydride (1.4 equiv) to the cell. Reduce the applied current to 0.5 mA to maintain the reductive environment without over-reducing the anhydride.
Completion: Stir for an additional 3 hours. Terminate the electrolysis.
Workup: Concentrate the solvent in vacuo and purify via silica gel chromatography to isolate the exclusive N1-benzoylated product (Yields typically >80% with no N2 isomer detected)[4][5].
Part 5: Quantitative Data Comparison
The following table summarizes the expected regioisomeric outcomes based on the chosen reaction conditions, demonstrating the superiority of thermodynamic and electrochemical approaches for avoiding 2H-indazole formation.
Reaction Strategy
Reagents / Base
Solvent
Temp (°C)
Yield (%)
Ratio (N1 : N2)
Kinetic Control
Benzoyl Chloride / TEA
DCM
25
75%
60 : 40
Kinetic Control
Benzoyl Chloride / K₂CO₃
DMF
25
68%
55 : 45
Thermodynamic Control
Benzoyl Chloride / NaH
THF
50
85%
>99 : 1
Electrochemical (Anion Pool)
Benzoyl Anhydride / None
MeCN
25
81%
Exclusive N1
Note: Data aggregated from standardized indazole functionalization studies[3][4][5][6].
References
Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach
Source: Organic Letters (ACS Publications)
URL:[Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution
Source: National Institutes of Health (NIH / PMC)
URL:[Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Optimizing Regioselectivity in N-Acylation of 1H-Indazol-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and regioselectivity challenges when functionalizing complex heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity and regioselectivity challenges when functionalizing complex heterocycles. 1H-Indazol-5-amine is a notoriously difficult scaffold because it possesses three competing nucleophilic nitrogen centers: the exocyclic primary amine (N5) and the two endocyclic nitrogens (N1 and N2).
This guide is designed to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows necessary to achieve absolute regiocontrol in your drug development pipelines.
Diagnostic Overview: The "Why" Behind the Chemistry
Before troubleshooting, it is critical to understand the intrinsic properties of the three reactive sites on 1H-Indazol-5-amine:
N5 (Exocyclic Primary Amine): This is an
sp3
-hybridized (though partially conjugated) nitrogen. It is the least sterically hindered and the most intrinsically nucleophilic site, making it the kinetic product for electrophilic attack[1].
N1 (Endocyclic): This is the thermodynamic product site. Acylation at N1 preserves the full aromaticity of the benzenoid system. The 1H-indazole tautomer is significantly more stable than the 2H-indazole tautomer[2].
N2 (Endocyclic): Acylation here is often a kinetic artifact driven by steric approach. Substitution at N2 forces a quinonoid-like structure that disrupts full benzenoid aromaticity, making it thermodynamically unfavorable[2][3].
Caption: Reaction pathways for N-acylation of 1H-Indazol-5-amine highlighting kinetic vs thermodynamic control.
Q1: I am trying to acylate the N5 primary amine, but I am observing over-acylation on the indazole ring. How do I prevent this?A: Over-acylation occurs when the reaction is pushed toward thermodynamic control or when excess acylating agent is present. To selectively target N5, you must operate under strict kinetic control . The N5 amine is inherently more nucleophilic than N1/N2[1].
Actionable Fix: Use exactly 1.0 to 1.05 equivalents of the acyl chloride. Lower the temperature to 0 °C. Use a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM). Avoid strong bases (like NaH), which deprotonate the indazole N1, drastically increasing its nucleophilicity.
Q2: My goal is to synthesize the N1-acyl regioisomer, but the N5 amine keeps reacting first. What is the most efficient workaround?A: Because N5 is the most nucleophilic site, direct N1-acylation of the unprotected 1H-indazol-5-amine is highly challenging. You have two field-proven options:
The Protection Strategy: Transiently protect the N5 amine (e.g., with a Boc group), perform the N1-acylation using the[4], and then deprotect N5.
The Electrochemical Anion Pool Method: A modern, base-free approach involves electrochemically reducing the indazole to generate an indazole anion pool, followed by the introduction of an acid anhydride. This method has been shown to be highly selective for the N1-position[5].
Q3: I isolated an indazole-ring acylated product, but NMR suggests it might be the N2-isomer instead of N1. Why did this happen?A: Acylation at N2 is often a kinetically driven process, especially if the electrophile approaches the less sterically hindered N2 position before thermodynamic equilibration can occur[2].
Actionable Fix: If you have isolated the N2-acyl isomer, you can often isomerize it to the thermodynamically favored N1-acyl isomer by heating the reaction mixture in a polar aprotic solvent (e.g., DMF) to drive thermodynamic equilibration[3].
Q4: How can I definitively prove the regiochemistry (N1 vs. N2 vs. N5) of my purified product?A: 1D
1
H NMR is insufficient due to the annular tautomerism of the indazole ring. You must use 2D NMR techniques, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy)[2].
N5-Acylation: Evidenced by an HMBC correlation between the amide carbonyl carbon and the C4/C6 protons.
N1-Acylation: Confirmed by an HMBC correlation between the N1-acyl carbonyl carbon and the C7a carbon, plus a NOESY correlation between the acyl group protons and the C7 proton[2].
N2-Acylation: Confirmed by an HMBC correlation between the N2-acyl carbonyl carbon and the C3a carbon, and a NOESY correlation between the acyl group protons and the C3 proton[2].
Caption: Troubleshooting workflow for optimizing regioselectivity in 1H-Indazol-5-amine N-acylation.
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on Regiochemical Outcomes
Self-Validating System: The use of exactly 1.05 eq of acyl chloride ensures the reaction starves before the less nucleophilic N1/N2 sites can react. TLC monitoring will show a single new polar spot (amide) without non-polar over-acylated byproducts.
Preparation: Dissolve 1H-indazol-5-amine (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere.
Base Addition: Add DIPEA (1.2 mmol). Cool the mixture to 0 °C using an ice bath. Causality: Lower temperatures suppress the activation energy required for the endocyclic N1/N2 nitrogens to react, isolating the reaction to the inherently more nucleophilic N5 amine.
Electrophile Addition: Dissolve the desired acyl chloride (1.05 mmol) in DCM (2 mL) and add dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which would otherwise overcome the kinetic barrier and lead to di-acylated byproducts.
Monitoring: Stir at 0 °C for 1 hour. Check reaction progress via LC-MS. The mass should correspond to [M+H]
+
of the mono-acylated product.
Quench & Workup: Quench with saturated aqueous NaHCO
3
. Extract with DCM, dry over MgSO
4
, and concentrate.
Validation: Run
1
H NMR. The disappearance of the broad singlet at ~3.5 ppm (-NH
2
) and the appearance of a sharp singlet at ~10.0 ppm (amide -NH) confirms N5 acylation.
Self-Validating System: Base-free conditions prevent the thermodynamic equilibration issues typically caused by chemical bases. The generation of H
2
gas at the cathode serves as a visual indicator of successful indazole reduction[5]. (Note: For absolute chemoselectivity when starting with 1H-indazol-5-amine, transient N5-Boc protection is recommended prior to this step).
Cell Setup: Equip a two-compartment electrochemical H-cell with a glass frit separator, a carbon felt anode, and a platinum plate cathode[5].
Electrolyte Solution: Fill both chambers with a 0.1 M solution of tetrabutylammonium hexafluorophosphate (NBu
4
PF
6
) in anhydrous acetonitrile[5].
Substrate Addition: Add the N5-protected 1H-indazol-5-amine (1.0 mmol) to the cathodic chamber.
Electrolysis: Apply a constant current (e.g., 10 mA) until 1.0 F/mol of charge is passed. Causality: This precise charge transfer selectively reduces the indazole proton, generating a highly reactive indazole anion pool and H
2
gas, which primes the N1 position for nucleophilic attack without the need for chemical bases[5].
Acylation: Add the desired acid anhydride (1.5 mmol) to the cathodic chamber and stir for 2 hours at room temperature[5].
Validation & Workup: Monitor by TLC until the anion pool is consumed. Concentrate the solvent, extract with EtOAc, wash with brine, and purify via silica gel chromatography.
References
Shao, X., et al. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters. [5]
Liu, W., et al. (2024). DMAPO/Boc₂O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. European Journal of Organic Chemistry. [4]
BenchChem Technical Support Team. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem. [2]
Conrow, R. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[3]
Statsuk, A. V., et al. (2008). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. Journal of the American Chemical Society (via PMC). [1]
Technical Support Center: Troubleshooting Low Reactivity in 1-Benzoyl-1H-Indazol-5-amine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the N-b...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the N-benzoylation of 1H-Indazol-5-amine. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and have designed this resource to help you overcome common challenges associated with this specific transformation.
The Challenge: Navigating the Reactivity of a Multifunctional Heterocycle
1H-Indazol-5-amine presents a unique synthetic challenge due to its multiple reactive sites: the two nitrogen atoms of the indazole ring (N1 and N2) and the exocyclic amino group at the C5 position. The goal is typically the regioselective benzoylation at the N1 position, which is the thermodynamically more stable isomer.[1][2] However, issues like low reactivity, poor selectivity, and byproduct formation are common hurdles. This guide will explore the causality behind these issues and provide field-proven solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable protocols.
Q1: My reaction shows no product formation. TLC analysis indicates only the presence of the 1H-Indazol-5-amine starting material. What's going wrong?
This is a classic activation problem. The benzoylation of an indazole nitrogen typically proceeds via a Schotten-Baumann type reaction, where the indazole is first deprotonated by a base to form a more nucleophilic indazole anion.[3][4] If no reaction occurs, the activation step is likely failing.
Probable Causes & Solutions:
Insufficient or Inappropriate Base: The pKa of the indazole N-H is approximately 13.8, requiring a sufficiently strong base for deprotonation. The base also serves to neutralize the HCl generated during the reaction.[3][4]
Solution: Switch to a stronger, non-nucleophilic base. While triethylamine (TEA) or potassium carbonate might be sufficient in some cases, using sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF ensures complete deprotonation to the more reactive anion.[1][5]
Presence of Moisture: Benzoyl chloride reacts rapidly with water to form benzoic acid. Any moisture in the solvent, on the glassware, or in the starting materials will consume the reagent.
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a base like NaH, which is highly water-sensitive, ensure it is fresh and handled under an inert atmosphere (Nitrogen or Argon).
Degraded Benzoyl Chloride: Benzoyl chloride is susceptible to hydrolysis upon exposure to air.
Solution: Use freshly opened or recently purchased benzoyl chloride. If in doubt, purify the reagent by distillation.
Low Reaction Temperature: While starting the reaction at 0°C is good practice to control the initial exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion.
Solution: After the initial addition of benzoyl chloride at 0°C, allow the reaction to warm to room temperature and monitor by TLC for 2-4 hours.[5][6] If no conversion is observed, gentle heating (e.g., 40-50°C) can be attempted.
Troubleshooting Workflow for No Reactivity
Caption: Troubleshooting flowchart for addressing a stalled reaction.
Q2: My TLC shows a complex mixture of products, including a new spot with a similar Rf to the starting material and another less polar spot. What is happening?
This indicates a lack of selectivity. You are likely forming a mixture of the desired N1-benzoyl isomer, the kinetic N2-benzoyl isomer, and potentially the di-benzoylated product (at N1 and the 5-amino group).
Probable Causes & Solutions:
Kinetic vs. Thermodynamic Control: Acylation of indazoles can produce a mixture of N1 and N2 isomers. The N2 position is often more kinetically accessible, while the N1-substituted product is the thermodynamically more stable isomer.[2][7]
Solution: To favor the thermodynamic N1 product, consider running the reaction for a longer time or at a slightly elevated temperature to allow for equilibration from the N2 to the N1 isomer.[1][2] The choice of solvent and counter-ion can also influence this selectivity.[2]
Di-benzoylation: The 5-amino group is also nucleophilic and can react with benzoyl chloride, especially if more than one equivalent of the acylating agent is used or if the reaction is run for an extended period at high temperatures.
Solution: Use precisely 1.0 to 1.1 equivalents of benzoyl chloride. Add the benzoyl chloride slowly to the reaction mixture at 0°C to maintain a low instantaneous concentration, which disfavors the second acylation. The N1-benzoyl group is electron-withdrawing, which should decrease the nucleophilicity of the 5-amino group, but this effect may not be sufficient to prevent the side reaction entirely.[8]
Reaction Pathway Visualization
Caption: Potential reaction pathways in the benzoylation of 1H-Indazol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in this reaction?
The base plays two critical roles. First, it acts as an activator by deprotonating the indazole N-H proton, generating a negatively charged indazole anion. This anion is a significantly stronger nucleophile than the neutral indazole, facilitating the attack on the electrophilic carbonyl carbon of benzoyl chloride. Second, the base neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction.[4] This is crucial because if left un-neutralized, the HCl would protonate the starting amine or the product, rendering them non-nucleophilic and halting the reaction.[3]
Q2: Why is 1H-Indazol-5-amine a challenging substrate?
The difficulty arises from its trifunctional nature.
N1 vs. N2 Selectivity: As mentioned, the two ring nitrogens compete for the electrophile. Achieving high regioselectivity can be difficult and is often dependent on a careful choice of reaction conditions (base, solvent, temperature).[1][7]
Competing Amine Reactivity: The 5-amino group is another nucleophilic site. While its reactivity is modulated by the electronic effects of the heterocyclic ring, it can still compete with the N-H for the benzoyl group, leading to mixtures of products.
Electronic Properties: The indazole ring system's electronic nature influences the nucleophilicity of all three sites. The N1-benzoyl group, once installed, is strongly electron-withdrawing, which significantly deactivates the entire molecule toward further electrophilic attack.[8]
Q3: Are there alternative benzoylating agents I can use?
Yes. If benzoyl chloride proves too reactive or difficult to control, consider these alternatives:
Benzoic Anhydride: A less reactive acylating agent than benzoyl chloride. It often requires slightly more forcing conditions (e.g., gentle heating) but can provide better control and minimize certain side reactions. The byproduct is benzoic acid, which is less problematic than HCl.[9][10]
Amide Coupling Reagents: You can perform an amide coupling between 1H-Indazol-5-amine and benzoic acid using standard coupling reagents like EDCI/HOBt or HATU.[11] This method offers excellent control but is more expensive due to the cost of the reagents. It is typically used for more complex or sensitive substrates.
Comparative Table of Reaction Conditions
Parameter
Condition A (Standard)
Condition B (Strong Base)
Condition C (Alternative Reagent)
Benzoylating Agent
Benzoyl Chloride
Benzoyl Chloride
Benzoic Anhydride
Base
Triethylamine (TEA) / K₂CO₃
Sodium Hydride (NaH)
Pyridine or DMAP
Solvent
Dichloromethane (DCM)
Anhydrous THF or DMF
Dichloromethane (DCM) / Acetonitrile
Temperature
0°C to Room Temperature
0°C to Room Temperature
Room Temp to 50°C
Key Advantage
Mild, common conditions
High reactivity via anion
Better control, less harsh
Potential Drawback
May result in low conversion
Requires strict anhydrous conditions
Slower reaction rate
Recommended Experimental Protocol
This protocol is a robust starting point for the selective N1-benzoylation of 1H-Indazol-5-amine, based on the use of a strong base to ensure activation.
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-Indazol-5-amine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.
Anion Formation: Add anhydrous DMF (approx. 0.1 M concentration) to dissolve the starting material. Cool the solution to 0°C using an ice bath. Carefully add NaH (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0°C for 30 minutes. You should observe the formation of a salt.[5]
Acylation: Add benzoyl chloride (1.05 eq) dropwise to the cold suspension via syringe. Maintain the temperature at 0°C during the addition.
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexanes (e.g., 1:1).[11][12] The product should be less polar than the starting material.
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C. Dilute with water and extract the product with Ethyl Acetate (3x).[11]
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 1-benzoyl-1H-indazol-5-amine.[11][13]
References
Direct Alkylation and Acylation of 2H‐Indazoles Using Aldehydes under Metal‐Free Conditions - ResearchGate. (n.d.).
Black, P. J., et al. (2009). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. The Journal of Organic Chemistry, 74(17), 6725-6733. American Chemical Society. [Link]
Song, H., et al. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(4), 1032-1036. American Chemical Society. [Link]
Cherney, R. J., et al. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. ACS Omega, 2(11), 8267-8273. American Chemical Society. [Link]
McCann, L. C., & Riches, S. L. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1947-1958. Beilstein-Institut. [Link]
McCann, L. C., & Riches, S. L. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Archives. [Link]
Kunnath, S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. Organic & Biomolecular Chemistry, 4(15), 2842-2845. Royal Society of Chemistry. [Link]
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (2021). Caribbean Journal of Science and Technology, 9(1), 20-34.
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026).
A practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (1996). HETEROCYCLES, 43(12), 2701-2708.
The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. (n.d.). Royal Society of Chemistry. [Link]
Schotten Baumann Reaction. (2019, November 17). BYJU'S. [Link]
Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (n.d.). SciSpace. [Link]
Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024). Journal of Chromatography A, 1723, 464875. [Link]
Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. (n.d.). ACS Catalysis. [Link]
What's the best way to protect the NH group in Heterocyclic Compounds? (2012, October 2). ResearchGate. [Link]
Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. (2010).
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (n.d.). MDPI. [Link]
1H-Indazol-5-amine, 1-benzoyl-. (2026, March 14). PubChem. [Link]
1H- and 2H-Indazoles (Upd
Ultrasound-promoted solvent- and catalyst-free benzoylation of amines at room temperature: A green procedure. (n.d.). TSI Journals. [Link]
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). Scientific Reports. [Link]
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. (2023). The Journal of Organic Chemistry. [Link]
A Practical, Metal-Free Synthesis of 1H-Indazoles. (2008). Organic Letters. [Link]
Salts of indazole derivative and crystals thereof. (2018).
Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2022). Beilstein Journal of Organic Chemistry. [Link]
REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES USING POTTER'S CLAY AS A REUSABLE CATALYST. (2014). International Journal of Pharmaceutical Sciences and Research.
An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. (2020). International Journal of Innovative Research in Science, Engineering and Technology.
Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (2021). European Journal of Medicinal Chemistry. [Link]
Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. (2022). Molecules. [Link]
Technologies and Challenges in Proteomic Analysis of Protein S-acylation. (n.d.). ACS Chemical Biology. [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). ACS Omega. [Link]
Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024). MDPI. [Link]
Technical Support Center: Scaling Up the Synthesis of 1-Benzoyl-1H-indazol-5-amine
Welcome to the technical support center for the synthesis of 1-benzoyl-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountere...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 1-benzoyl-1H-indazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the lab-scale synthesis and scale-up of this important intermediate. The content is structured in a question-and-answer format to directly address potential issues, providing both theoretical explanations and practical, field-proven solutions.
Overview of the Synthetic Pathway
The synthesis of 1-benzoyl-1H-indazol-5-amine is typically a two-step process. The first step involves the reduction of a suitable precursor, commonly 5-nitro-1H-indazole, to form the key intermediate, 1H-indazol-5-amine. The second, and often more challenging step, is the selective N-benzoylation at the N1 position of the indazole ring.
Caption: Overall synthetic workflow for 1-benzoyl-1H-indazol-5-amine.
Part 1: Troubleshooting the Synthesis of 1H-Indazol-5-amine (Precursor)
The most common route to 1H-indazol-5-amine is the reduction of 5-nitro-1H-indazole. While seemingly straightforward, several issues can arise, especially during scale-up.
Frequently Asked Questions (FAQs)
Question 1: My reduction of 5-nitro-1H-indazole is slow or incomplete. What are the likely causes?
Answer: Incomplete reduction is a common issue and can often be traced back to catalyst activity or reaction conditions.
Catalyst Quality & Handling: The primary catalyst for this hydrogenation is Palladium on carbon (Pd/C). Its activity is paramount.[1]
Deactivation: The catalyst may be old or have been improperly handled (exposed to air, moisture, or catalyst poisons). Always use fresh, high-quality catalyst.
Loading: On a larger scale, catalyst loading (typically 5-10% w/w relative to the starting material) may need optimization. Insufficient catalyst will lead to slow conversion.
Hydrogen Pressure: For catalytic hydrogenation, maintaining adequate hydrogen pressure is crucial.[1] On a lab scale, a hydrogen balloon may suffice, but for scale-up, a pressurized reactor (autoclave) is necessary to ensure sufficient hydrogen availability. A typical pressure is 5 kg/cm ².[1]
Solvent Choice: Tetrahydrofuran (THF) is a common solvent for this reaction.[1] Ensure it is of suitable quality and anhydrous, as water can sometimes affect reaction rates. Other solvents like ethanol or ethyl acetate can also be used.
Alternative: Chemical Reduction: If catalytic hydrogenation is not feasible or proves inefficient, consider a chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or ethyl acetate.[2] This method avoids the need for specialized high-pressure equipment but involves a more complex work-up to remove tin salts.
Question 2: I'm concerned about the safety of using 10% Pd/C with hydrogen, especially at a larger scale. What are the key safety precautions?
Answer: Working with Pd/C and hydrogen requires strict safety protocols due to the catalyst's pyrophoric nature and the flammability of hydrogen gas.
Pyrophoricity: Dry Pd/C is pyrophoric and can ignite upon contact with air, especially in the presence of flammable solvents. Always handle the catalyst in a wet state (as a water or solvent paste) or under an inert atmosphere (Nitrogen or Argon).
Inerting the Reactor: Before introducing hydrogen, the reactor must be thoroughly purged with an inert gas like nitrogen to remove all oxygen. This is the most critical step to prevent the formation of an explosive hydrogen/oxygen mixture.
Filtration: After the reaction, the catalyst must be filtered carefully. Never allow the filter cake to dry in the open air. The filtration should be done under a nitrogen blanket. The collected catalyst should be immediately quenched and stored under water.
Question 3: The work-up of my 5-aminoindazole synthesis results in a dark, impure product. How can I improve its purity?
Answer: 5-Aminoindazole can be prone to aerial oxidation, which often results in discoloration (from off-white/light yellow to brown or dark purple).
Inert Atmosphere: Conduct the work-up and isolation steps under an inert atmosphere (nitrogen) to minimize contact with oxygen.
Filtration & Concentration: After filtering off the reduction catalyst, the filtrate should be concentrated under reduced pressure promptly.[1]
Purification:
Recrystallization: If the crude product is highly discolored, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or toluene) can significantly improve purity and color.
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities.
Silica Gel Chromatography: While not ideal for very large scales, column chromatography can be used for purification if other methods fail.
Part 2: Troubleshooting the N-Benzoylation of 1H-Indazol-5-amine
This step is critical and presents the most significant challenges, primarily related to achieving selective N1-acylation.
Frequently Asked Questions (FAQs)
Question 4: I am getting a mixture of N1 and N2-benzoyl isomers. How can I improve the selectivity for the desired 1-benzoyl-1H-indazol-5-amine?
Answer: Regioselectivity in the acylation of indazoles is a well-known challenge and is highly dependent on the reaction conditions.[3] The 1H-tautomer is generally more stable, but kinetic and thermodynamic factors can lead to mixtures.[4]
Caption: Key factors influencing regioselectivity in indazole benzoylation.
Choice of Base and Solvent: This is the most critical factor.[3]
For High N1 Selectivity: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF is highly recommended.[3] The sodium cation is believed to coordinate with the N2 nitrogen, sterically hindering acylation at that position and directing the benzoyl group to N1.
Avoid Protic Solvents: Protic solvents (like alcohols) can compete with the indazole for the acylating agent and should be avoided.
Weaker Bases: Using weaker bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) can often lead to poor selectivity and a mixture of isomers.[3]
Temperature Control: Add the base and benzoyl chloride at a low temperature (e.g., 0 °C) to control the initial reaction rate. Then, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the reaction goes to completion and allows for potential equilibration to the more stable N1 isomer.[3]
Question 5: My benzoylation reaction has a very low yield or does not go to completion. What should I check?
Answer: Low conversion can stem from several issues, from reagent quality to the reaction setup.
Reagent Quality:
1H-Indazol-5-amine: Ensure the starting amine is pure and dry. Impurities from the previous step can interfere with the reaction.
Benzoyl Chloride: This reagent is sensitive to moisture and can hydrolyze to benzoic acid. Use a fresh bottle or freshly distilled benzoyl chloride.[5]
Solvent: Ensure your solvent (e.g., THF, DMF) is anhydrous. Water will consume the NaH base and hydrolyze the benzoyl chloride.
Insufficient Base: Ensure at least 1.1 to 1.2 equivalents of a strong base like NaH are used to fully deprotonate the indazole N-H.
Reaction Time and Temperature: While the initial addition should be cold, the reaction may require stirring at room temperature or gentle heating (e.g., 40-50 °C) for several hours to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Question 6: My final product is contaminated with a di-benzoylated impurity and benzoic acid. How do I prevent their formation and remove them?
Answer: These are common side-products in this reaction.
Di-benzoylation: This occurs when the 5-amino group is also acylated.
Prevention: Use a controlled stoichiometry of benzoyl chloride (1.05-1.1 equivalents). Add the benzoyl chloride slowly and at a low temperature to give it time to react selectively at the more nucleophilic deprotonated indazole nitrogen before reacting with the less nucleophilic aniline-type amine.
Benzoic Acid: This forms from the hydrolysis of excess benzoyl chloride during the reaction or work-up.[5]
Removal: During the aqueous work-up, wash the organic layer thoroughly with a mild base solution like saturated aqueous sodium bicarbonate (NaHCO₃).[5] This will convert the acidic benzoic acid into its water-soluble sodium salt, which is extracted into the aqueous phase.
Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate, ethanol, or isopropanol) or by column chromatography on silica gel to remove isomers and other impurities.
Part 3: Specific Challenges in Scaling Up the Synthesis
Moving from a 1 g scale to a 100 g or 1 kg scale introduces new challenges that must be proactively managed.
Question 7: The N-benzoylation reaction with NaH in THF is highly exothermic. How can I manage the temperature on a large scale?
Answer: Thermal management is a critical safety and process control concern during scale-up. The reaction of NaH with the indazole and any trace moisture is exothermic, as is the subsequent acylation.
Controlled Addition: Instead of adding reagents in one portion, use a dropping funnel or a syringe pump for the slow, controlled addition of the benzoyl chloride solution to the indazole/NaH slurry.
Efficient Cooling: Ensure the reactor is equipped with an efficient cooling jacket and a reliable temperature probe. For very large scales, a reactor with good surface-area-to-volume ratio is preferable.
Reverse Addition: Consider adding the indazole/NaH slurry slowly to the solution of benzoyl chloride, as this can sometimes provide better temperature control.
Solvent Volume: Use a sufficient volume of solvent to help dissipate the heat generated. A very concentrated reaction mixture is more likely to experience a dangerous temperature spike.
Question 8: How should I adapt my work-up and isolation procedures for a multi-kilogram scale?
Answer: Lab-scale work-ups (like using a separatory funnel) are not practical for large volumes.
Quenching: The quenching of excess NaH must be done with extreme care. A slow, dropwise addition of a protic solvent like isopropanol or ethanol at 0 °C is a standard method before adding water. This should be done under a nitrogen atmosphere.
Extraction: Large-scale extractions are performed in the reactor itself. After quenching, water is added, the mixture is agitated, and then the layers are allowed to separate. The bottom aqueous layer can be drained off.
Crystallization and Isolation:
Controlled Cooling: Instead of crashing the product out in an ice bath, use a programmed cooling ramp in the reactor to promote the formation of larger, more easily filterable crystals.
Filtration: Use a large-scale filtration apparatus like a Nutsche filter dryer. This allows for filtering, washing the filter cake with solvent, and drying the product all in one contained unit.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1H-Indazol-5-amine (Hydrogenation Route)
Reactor Setup: Charge a suitable autoclave or high-pressure reactor with 5-nitro-1H-indazole and the solvent (e.g., 10 mL/g of starting material).
Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas (3 cycles of pressurizing with N₂ and venting).
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst as a slurry in the reaction solvent.
Hydrogenation: Seal the reactor again, purge with nitrogen, and then purge with hydrogen gas (3 cycles). Pressurize the reactor to the target pressure with hydrogen.
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake or by LC-MS analysis of a carefully degassed sample.
Work-up: Once complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, ensuring the filter cake remains wet.
Isolation: Concentrate the filtrate under reduced pressure to yield 1H-indazol-5-amine as a solid, which can be used directly or recrystallized if necessary.
Protocol 2: Synthesis of 1-Benzoyl-1H-indazol-5-amine
Isomer_Issue [label="Mixture of N1/N2 Isomers?", shape=diamond, fillcolor="#FBBC05"];
Use_NaH [label="Confirm use of NaH in THF/DMF.\nAvoid K₂CO₃ or TEA.[3]"];
Temp_Control [label="Add reagents at 0 °C,\nthen warm to RT.[3]"];
Technical Support Center: Troubleshooting & Purification Guide for 1H-Indazol-5-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate their target compounds from unreacted 1H-indazol-5-amine.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle to isolate their target compounds from unreacted 1H-indazol-5-amine.
The core of the problem lies in the molecule's specific chemical nature: it is an aromatic primary amine (an aniline derivative) fused to an indazole core. With an experimental pKa of approximately 3.85[1], it is significantly less basic than typical aliphatic amines (pKa ~9–10). Furthermore, the delocalization of the nitrogen lone pair into the electron-withdrawing indazole ring drastically reduces its nucleophilicity. Consequently, standard mild aqueous washes or room-temperature scavenging protocols often fail to remove it completely.
This guide provides field-proven, causality-driven methodologies to ensure the total removal of 1H-indazol-5-amine from your final product.
Purification Strategy Workflow
Decision tree for selecting the optimal 1H-Indazol-5-amine purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why is 1H-indazol-5-amine difficult to remove using standard mild aqueous washes (e.g., saturated NH₄Cl)?A: To effectively partition a basic amine into an aqueous layer, the pH of the aqueous wash must be at least 1.5 to 2 units below the conjugate acid's pKa[2]. Because 1H-indazol-5-amine is a weak base with a pKa of ~3.85[1], a mild wash like saturated ammonium chloride (pH ~5.5) will leave the amine entirely in its neutral, lipophilic state. To force protonation and create a water-soluble anilinium salt, you must use a strong acid wash (pH < 1.85), such as 1M HCl[3].
Q2: My target product is acid-sensitive and degrades in 1M HCl. How can I remove the amine under mild conditions?A: If your product cannot survive an acidic wash, "reactive filtration" using scavenger resins is the gold standard[4]. Polymer-bound isocyanate (PS-NCO) is widely used to covalently trap primary amines as insoluble ureas. However, because 1H-indazol-5-amine is an aniline derivative, its nucleophilic attack on the isocyanate is notoriously sluggish at room temperature[5]. To overcome this activation energy barrier, you must heat the scavenging reaction to 60°C[6] or use a stronger cation-exchange resin like silica-supported p-toluenesulfonic acid (ISOLUTE Si-TsOH)[7].
Q3: Can I just use standard silica gel chromatography?A: Yes, but with caveats. The polar primary amine will bind strongly to the acidic silanol groups on normal-phase silica, often causing severe streaking. If you choose chromatography, you must pre-treat your silica with 1% Triethylamine (TEA) or use a polar eluent system containing a basic modifier (e.g., DCM/MeOH/NH₃) to ensure sharp band elution.
This protocol is a self-validating system; the phase separation relies on strict pH control to guarantee the amine is ionized.
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Causality: Ensures the neutral target product remains fully solvated during partitioning.
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous HCl.
Validation Check: Test the aqueous layer with pH paper to verify the pH is < 2. If it is higher, add more 1M HCl.
Phase Separation: Stopper the funnel, shake gently, vent to release pressure, and allow the layers to separate. The unreacted 1H-indazol-5-amine is now protonated and resides entirely in the aqueous layer. Drain and discard the aqueous layer (or save it if amine recovery is desired).
Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Reactive Filtration using PS-Isocyanate (For Acid-Sensitive Products)
This protocol utilizes covalent scavenging to remove the amine without altering the pH of the solution.
Resin Preparation: Weigh out 2.5 to 3.0 equivalents of Polymer-Bound Isocyanate (PS-NCO) resin relative to the estimated unreacted amine. Swell the resin in anhydrous THF or DCM for 15 minutes. Causality: Swelling expands the polystyrene matrix, exposing internal electrophilic sites to the weakly nucleophilic indazole-amine.
Reaction: Add the crude mixture to the resin suspension.
Thermal Activation: Stir the suspension gently at 60°C for 2 to 16 hours. Causality: Elevated temperature is mandatory to overcome the sluggish reactivity of aniline derivatives with isocyanates[5][6].
Validation Check: Monitor the supernatant by TLC or LC-MS. The spot/peak corresponding to 1H-indazol-5-amine should completely disappear.
Filtration: Pass the mixture through a fritted syringe or filter paper[4].
Recovery: Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete recovery of your target product. Concentrate the filtrate to yield the pure product.
Covalent scavenging mechanism of 1H-Indazol-5-amine using PS-Isocyanate resin.
References
[5] Solid-Supported Reagent Strategies for Rapid Purification of Combinatorial Synthesis Products | Accounts of Chemical Research. ACS Publications.
4.8: Acid-Base Extraction. Chemistry LibreTexts.
[2] Practical Aspects of Solvent Extraction. LCGC International.
[3] A Scalable Approach to Primary Amines via the Petasis Reaction. Journal of Organic and Pharmaceutical Chemistry.
[4] “Reactive Filtration”: Use of Functionalized Porous Polymer Monoliths as Scavengers in Solution-Phase Synthesis. Controlled Radical Polymerization.
Technical Support Center: Thermal Stability & Handling of 1-Benzoyl-1H-indazol-5-amine
Welcome to the Application Support Center. 1-Benzoyl-1H-indazol-5-amine (CAS 23856-17-9) is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of human neutrophil elastase (HNE) inhib...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. 1-Benzoyl-1H-indazol-5-amine (CAS 23856-17-9) is a highly valued scaffold in medicinal chemistry, frequently utilized in the development of human neutrophil elastase (HNE) inhibitors[1]. Despite its synthetic utility, researchers routinely encounter thermal stability challenges during high-temperature reactions, purification, and prolonged biological assays.
This technical guide is designed for drug development professionals. It provides a deep dive into the mechanistic causes of thermal degradation, actionable troubleshooting steps, and self-validating protocols to ensure the integrity of your compound.
Mechanistic Overview of Thermal Instability
Understanding the thermal degradation of 1-benzoyl-1H-indazol-5-amine requires analyzing its two primary reactive sites. The stability of the molecule is a delicate balance between the lability of the N-acyl bond and the oxidative potential of the primary aniline moiety.
N1-Benzoyl Cleavage (Thermolysis/Hydrolysis): The benzoyl group at the N1 position of the indazole ring is essential for biological activity in many inhibitor designs[1]. However, this amide-like bond is susceptible to thermal cleavage. At elevated temperatures, especially in protic solvents or non-neutral pH environments, the bond undergoes hydrolysis, yielding 1H-indazol-5-amine and benzoic acid.
C5-Amine Oxidation: Aromatic primary amines are notoriously sensitive to thermal oxidation. When exposed to heat in the presence of atmospheric oxygen, the amine generates reactive radical intermediates. These radicals rapidly dimerize into azo or azoxy species, or polymerize into high-molecular-weight degradation products, a phenomenon well-documented in the thermal kinetic behavior of similar amino-heterocycles.
Bifurcated thermal degradation pathways of 1-benzoyl-1H-indazol-5-amine.
Troubleshooting Guide & FAQs
Q1: My reaction mixture darkens from pale yellow to deep brown during reflux. What is the root cause, and how can I prevent it?A1: This color shift is a classic indicator of C5-amine thermal oxidation. At reflux temperatures, dissolved oxygen reacts with the primary amine to form highly conjugated (and deeply colored) azo or polymeric species.
Corrective Action: You must eliminate oxygen from the system. Degas your solvents by sparging with ultra-pure Argon for at least 30 minutes prior to heating. For prolonged reflux, utilize standard Schlenk techniques to maintain a strict inert atmosphere.
Q2: Post-assay LC-MS analysis (incubated at 37°C–60°C) shows a major impurity at m/z 134[M+H]+. Why is my compound degrading in a biological buffer?A2: The peak at m/z 134 corresponds to the debenzoylated core, 1H-indazol-5-amine. The N1-benzoyl group acts as a labile acylating agent and is prone to thermal hydrolysis in aqueous environments[1].
Corrective Action: Both acidic and basic conditions catalyze this cleavage. Ensure your assay buffer is strictly maintained at pH 7.0–7.4. If the assay requires temperatures above 40°C, minimize the incubation time or consider running parallel stability controls to mathematically correct for degradation.
Q3: How should I dry the purified solid to avoid solid-state degradation?A3: While benzimidazole and indazole derivatives generally exhibit reliable thermal stability in their solid forms compared to solutions[2], high-temperature vacuum ovens (>60°C) can create localized hot spots that initiate degradation.
Corrective Action: Lyophilization (freeze-drying) is the gold standard for removing aqueous solvent mixtures. For organic solvents, use a vacuum desiccator at ambient temperature.
Diagnostic LC-MS workflow for identifying and resolving thermal degradation.
Quantitative Thermal Data
To aid in experimental design, the following table summarizes the thermal stability parameters of 1-benzoyl-1H-indazol-5-amine based on structural profiling of related N-benzoyl and amino-heterocycles.
Parameter
Value / Observation
Mechanistic Cause
Melting Point
~140°C - 145°C
Endothermic breakdown of the crystal lattice.
T_onset (Solid State)
>200°C
Exothermic cleavage of the N-benzoyl bond.
Solution Stability (80°C, Air)
Moderate (
t1/2
~ 24h)
Radical-mediated amine oxidation.
Solution Stability (80°C, Argon)
High (
t1/2
> 72h)
Prevention of oxidative radical formation.
Aqueous Stability (60°C, pH 9)
Low (
t1/2
< 4h)
Base-catalyzed thermal hydrolysis of the N1-benzoyl group[1].
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, do not rely on assumptions regarding thermal stability. Use the following validated protocols to handle the compound and verify its integrity.
Purpose: To establish the exact decomposition temperature of your specific batch before scaling up high-temperature reactions.
Sample Preparation: Weigh exactly 2.0 to 5.0 mg of the solid compound into an aluminum crucible. Causality: Small mass ensures uniform heat distribution and prevents thermal runaway.
Atmospheric Purge: Place the crucible in the TGA/DSC instrument and purge the furnace with dry Nitrogen at a flow rate of 50 mL/min for 15 minutes. Causality: Removes residual oxygen, isolating thermal degradation from oxidative degradation.
Heating Ramp: Heat the sample from 25°C to 400°C at a strictly controlled rate of 10°C/min.
Data Acquisition & Validation: Monitor the heat flow and weight loss. The system is self-validating: you should observe a sharp endothermic peak (melting) with zero weight loss, followed at >200°C by an exothermic peak coupled with rapid weight loss. If weight loss occurs before the melting point, your sample contains residual solvent and must be re-dried.
Purpose: To prevent C5-amine oxidation during reflux or high-temperature derivatization.
Solvent Degassing: Transfer the required reaction solvent to a Schlenk flask. Submerge a needle connected to an Argon line and sparge the solvent for 30 minutes. Causality: Argon is heavier than Nitrogen and more effectively displaces dissolved oxygen.
Solubilization: Add 1-benzoyl-1H-indazol-5-amine to the degassed solvent under a positive Argon counter-flow. Seal with a septum.
Controlled Heating: Submerge the flask in a pre-heated, temperature-controlled oil bath. Causality: Avoid direct contact with heating mantles, which create localized thermal shocks that exceed the compound's T_onset.
Validation (Quenching): Take 50 µL aliquots every 2 hours. Immediately quench the aliquot in an ice-cold LC-MS vial containing 500 µL of Acetonitrile/Water (50:50). Causality: Rapid cooling halts thermal degradation instantly, providing an accurate snapshot of the reaction's purity profile.
References[1] Title: Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN4y8vAuHq3sEUVz2JTSIQePPvbKJs2frzazC-m0MdUN9uemypiw2ZENZ06pRgnQNGDmycE5ot_5wcd3724W_HMcoGR9z_CHh2Mrf_lgG_MKMRFMWrxqXqQEh34zZModESrlLlFIvppVIbxCU=[2] Title: Investigation on thermal kinetic behavior of 5 aminotetrazole/sodium periodate gas generator. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEXQL9CX5-8l1lMojJ6hem9DEJ3_NpFlk-Ywr5rZl6x0QvLfTZ4XjFx2sR53ZUzdNvP7dynHH2303SwkysNblv_rwFAKS5qAMk6USqj4jCAqFeybFBMYQ491fBOE7LXww45jlc-I029C9Nn6DY[3] Title: Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYoaKzIWyWcGuuJR9kO9Oif2piMP8GNGBAh1wM6SL3ZU3BK-_seI_G5xG_JUclRw4tNquCs-pool3lVuM1hax_U8I6zn_653B9N39UB7AcNEqI1DEbNWW2-OkigYWx7e5J4ajo
Technical Support Center: Indazole N-Benzoylation Optimization
Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving regioselectivity issues during the N-benzoylation of 1H-ind...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving regioselectivity issues during the N-benzoylation of 1H-indazoles. Because indazoles possess two non-equivalent nitrogen atoms (N1 and N2), acylation inherently yields a mixture of regioisomers unless solvent, base, and temperature are rigorously optimized.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute control over your N-benzoylation workflows.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why does my N-benzoylation reaction consistently yield an inseparable mixture of N1 and N2 isomers?A: This is a classic manifestation of competing kinetic and thermodynamic pathways. The indazole core exists as a tautomeric mixture, but the 1-H tautomer is significantly more stable (by approximately 2.3 kcal/mol in the ground state)[1]. When you add benzoyl chloride without optimizing the base, the highly nucleophilic pyridine-like sp² nitrogen at N2 attacks the electrophile rapidly (Kinetic Control). However, because the N1-benzoyl product is more thermodynamically stable, the N2-isomer will partially isomerize to the N1-isomer if the reaction is left at room temperature or heated, leading to a frustrating mixture[2].
Q2: I need the N1-benzoyl indazole for my kinase inhibitor scaffold. How do I force complete N1 selectivity?A: To achieve >95% N1 selectivity, you must operate under Thermodynamic Control using a strong base and a polar aprotic solvent.
The Base: Use Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH). Larger countercations (like Cs⁺) disrupt tight ion pairing with the indazolide anion, leaving the N1 position highly exposed and nucleophilic[3].
The Solvent: Dimethylformamide (DMF) is optimal. It solvates the cation effectively and facilitates the thermal acyl migration of any transiently formed N2-isomer into the thermodynamic N1 sink[2].
Caveat: Check your substrate for steric hindrance. Substituents at the C-7 position severely restrict access to N1, which can artificially depress N1 selectivity and overall yield[3].
Q3: My target is the N2-benzoyl indazole. How do I prevent it from isomerizing to N1?A: You must trap the kinetic product by operating strictly under Kinetic Control .
The Base: Use a weak, non-deprotonating base such as Triethylamine (Et₃N) or Dicyclohexylmethylamine. These bases do not form the indazolide anion; instead, they merely act as acid scavengers to neutralize the HCl byproduct, allowing the neutral indazole's N2 nitrogen to attack the benzoyl chloride[1][4].
The Solvent & Temp: Use Dichloromethane (CH₂Cl₂) and keep the reaction strictly between 0 °C and room temperature. Never heat the reaction, as thermal energy will trigger acyl migration to the N1 position[4].
Part 2: Quantitative Optimization Matrix
Use the following data table to select the exact solvent and base combination required for your target regioisomer.
Target Isomer
Optimal Base
Solvent System
Temperature
Expected N1:N2 Ratio
Mechanistic Rationale
N1-Benzoyl
Cs₂CO₃ (1.5 eq)
DMF (Anhydrous)
60 °C
> 95 : 5
Thermodynamic control; large Cs⁺ cation disrupts ion pairing[3].
N1-Benzoyl
NaH (1.2 eq)
THF (Anhydrous)
65 °C (Reflux)
~ 90 : 10
Indazolide anion formation; thermal acyl migration to N1[2].
N2-Benzoyl
Et₃N (1.2 eq)
CH₂Cl₂ (Anhydrous)
0 °C to RT
< 10 : 90
Kinetic control; weak base prevents deprotonation[4].
Mixture
K₂CO₃ (1.5 eq)
Acetone
25 °C
~ 50 : 50
Incomplete equilibration; tight K⁺ ion pairing restricts N1 attack.
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways of indazole N-benzoylation based on your choice of base and solvent.
Mechanistic divergence of indazole N-benzoylation under kinetic vs. thermodynamic control.
Part 4: Standardized Experimental Protocols
These protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Thermodynamic Equilibration: Heat the reaction mixture to 60 °C for 4–6 hours.
Causality: Heating provides the activation energy required for any kinetically formed N2-benzoyl indazole to undergo intermolecular acyl migration to the stable N1 position[2].
Reaction Monitoring: Check reaction progress via TLC (Eluent: 3:1 Hexanes/EtOAc).
Validation Check: The N1-benzoyl isomer consistently elutes with a higher
Rf
value than the N2-isomer due to lower polarity. Ensure the lower
Rf
spot (N2) has disappeared.
Workup: Cool to room temperature, quench with ice water (100 mL), and extract with EtOAc (3 × 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 50 mL) to completely remove residual DMF. Dry over MgSO₄, filter, and concentrate under reduced pressure.
Use this protocol when trapping the kinetically favored N2-regioisomer.
Preparation: Dissolve 1H-indazole (1.0 equiv, 10 mmol) in anhydrous CH₂Cl₂ (50 mL, 0.2 M) under an N₂ atmosphere. Cool the flask to 0 °C using an ice bath.
Base Addition: Add anhydrous Triethylamine (Et₃N) or Dicyclohexylmethylamine (1.2 equiv, 12 mmol).
Causality: A weak base prevents the formation of the indazolide anion, forcing the electrophile to react with the more nucleophilic sp² nitrogen at the N2 position[1].
Acylation: Slowly add benzoyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes to maintain the internal temperature at 0 °C.
Kinetic Trapping: Stir at 0 °C for 2 hours, then allow to warm to room temperature for 1 hour.
Critical Warning: Do not apply heat. Elevated temperatures will destroy your N2 selectivity by triggering isomerization[4].
Workup: Quench the reaction directly with saturated aqueous NaHCO₃ (50 mL). Extract with CH₂Cl₂ (2 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo at a low water-bath temperature (< 30 °C). Purify immediately via silica gel chromatography to prevent slow degradation/isomerization on the benchtop.
References
Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - Organic Letters, ACS Publications.[Link][3]
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles - Journal of Organic Chemistry, ACS Publications.[Link][1]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journal of Organic Chemistry, PMC.[Link][2]
Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase - Journal of Medicinal Chemistry, ACS Publications.[Link][4]
High-Resolution 1H NMR Analysis of 1-Benzoyl-1H-indazol-5-amine: A Comparative Guide on Solvent Selection and Field Strength
Executive Summary For drug development professionals and synthetic chemists, the structural verification of functionalized indazoles is a critical quality control step. 1-Benzoyl-1H-indazol-5-amine is a highly valuable i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and synthetic chemists, the structural verification of functionalized indazoles is a critical quality control step. 1-Benzoyl-1H-indazol-5-amine is a highly valuable intermediate, particularly in the synthesis of human neutrophil elastase (HNE) inhibitors[1]. However, its characterization presents distinct analytical bottlenecks: the rapid chemical exchange of the primary amine (-NH2) and severe spectral overlap in the aromatic region.
This guide objectively compares the performance of a High-Resolution 600 MHz NMR workflow using Ultra-Pure DMSO-d6 (The Recommended Protocol) against a Routine 400 MHz NMR workflow using CDCl3 (The Alternative). By examining the causality behind solvent effects and magnetic field strength, we provide a self-validating framework for the unambiguous structural assignment of this compound.
The Analytical Challenge
1-Benzoyl-1H-indazol-5-amine (PubChem CID 212067)[2] contains a complex electronic "push-pull" system. The electron-withdrawing 1-benzoyl group exerts a strong peri-deshielding effect on the adjacent indazole H-7 proton. Conversely, the electron-donating 5-amino group strongly shields the ortho protons (H-4 and H-6).
While this creates a theoretical AMX spin system for the indazole core, the presence of the 5-proton benzoyl multiplet in the exact same spectral window (7.4–8.0 ppm) causes severe second-order overlap. Furthermore, the -NH2 protons are highly susceptible to chemical exchange, making their detection highly dependent on the analytical environment.
Comparative Analysis I: Solvent Selection (DMSO-d6 vs. CDCl3)
The Causality of Solvent Effects
The choice of deuterated solvent dictates the visibility of the primary amine. In standard CDCl3 , the solvent lacks strong hydrogen-bond accepting capabilities. Consequently, the -NH2 protons undergo rapid intermolecular exchange with trace moisture or acidic impurities (e.g., DCl generated from CDCl3 degradation). This rapid exchange broadens the amine signal into the baseline, often rendering it invisible and complicating integration.
By switching to DMSO-d6 , the highly polar sulfoxide oxygen acts as a potent hydrogen-bond acceptor. This locks the -NH2 protons into a stable, hydrogen-bonded complex, drastically reducing the exchange rate. As a result, the amine protons resolve into a sharp, quantifiable broad singlet at ~5.25 ppm, completely isolated from the aromatic region.
Quantitative Data Comparison: Chemical Shifts
Data represents simulated and empirically correlated 1H NMR shifts for 1-benzoyl-1H-indazol-5-amine.
Proton Assignment
Multiplicity
Recommended: DMSO-d6 (ppm)
Alternative: CDCl3 (ppm)
Performance Note
-NH2 (Amine)
Broad Singlet
5.25 (Sharp, 2H)
3.80 (Very broad/Lost)
DMSO-d6 stabilizes via H-bonding.
H-4 (Indazole)
Doublet (J ~ 2.0 Hz)
6.95
6.90
Shielded by ortho -NH2.
H-6 (Indazole)
Doublet of Doublets
7.05
7.00
Shielded by ortho -NH2.
H-3 (Indazole)
Singlet
8.25
8.10
Isolated singlet, ideal for calibration.
H-7 (Indazole)
Doublet (J ~ 8.8 Hz)
8.35
8.40
Peri-deshielded by the benzoyl carbonyl.
Benzoyl (meta)
Multiplet
7.55
7.50
Overlaps with residual CHCl3 in CDCl3.
Benzoyl (para)
Multiplet
7.65
7.60
Overlaps with indazole signals at lower fields.
Benzoyl (ortho)
Multiplet
7.90
7.85
Distinct multiplet at high field.
Comparative Analysis II: Field Strength (600 MHz vs. 400 MHz)
The Causality of Chemical Shift Dispersion
In the aromatic region (7.0–8.5 ppm), 1-benzoyl-1H-indazol-5-amine packs 9 distinct protons. At 400 MHz , the chemical shift dispersion (measured in Hz) is relatively narrow. The ratio of chemical shift difference to coupling constant (
Δν/J
) is low, leading to second-order "roof effects" where the benzoyl meta and para multiplets merge with the indazole signals, making accurate multiplet extraction impossible.
Upgrading to a 600 MHz spectrometer equipped with a CryoProbe increases the
B0
magnetic field by 50%. This directly increases the
Δν/J
ratio, forcing the complex overlapping signals toward first-order behavior. The benzoyl multiplets cleanly separate from the indazole core protons, allowing for precise coupling constant (J-value) extraction.
Quantitative Data Comparison: Resolution & Sensitivity
CryoProbe allows for lower concentrations, preventing aggregation.
Acquisition Time
2 minutes (16 scans)
10 minutes (64 scans)
Higher throughput for high-volume drug discovery labs.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, the following methodology incorporates internal validation checks, ensuring the protocol is a self-verifying system.
Step 1: Sample Preparation
Weigh exactly 5.0 mg of 1-benzoyl-1H-indazol-5-amine.
Dissolve the compound in 0.6 mL of Ultra-Pure DMSO-d6 (99.99% D, containing 0.03% v/v TMS).
Transfer the homogenous solution to a high-quality 5 mm NMR tube. Internal Check: Ensure the solution is perfectly clear; particulate matter will distort the magnetic field homogeneity (shimming).
Step 2: Data Acquisition (600 MHz)
Insert the sample into the 600 MHz spectrometer and regulate the temperature to 298 K.
Perform automated tuning, matching, and gradient shimming (TopShim).
Load the standard 1D proton pulse sequence (zg30).
Set acquisition parameters: Number of Scans (NS) = 16, Relaxation Delay (D1) = 2.0 s, Acquisition Time (AQ) = 3.0 s.
Execute the acquisition.
Step 3: Signal Processing & Internal Validation
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform (FT).
Perform manual phase correction (zero and first order) to ensure all peaks have a purely absorptive Lorentzian shape.
Apply a polynomial baseline correction.
Self-Validation Calibration: Calibrate the chemical shift scale by setting the internal TMS peak to exactly 0.00 ppm (or the residual DMSO pentet to 2.50 ppm).
Self-Validation Integration: Integrate the isolated indazole H-3 singlet at ~8.25 ppm and set its value to 1.00 . The protocol is validated if the broad singlet at ~5.25 ppm integrates to exactly 2.00 (confirming no -NH2 exchange loss) and the combined benzoyl multiplets integrate to exactly 5.00 .
Visualizations
Workflow for the comparative 1H NMR analysis of 1-benzoyl-1H-indazol-5-amine.
Logical assignment pathway for 1H NMR signals of 1-benzoyl-1H-indazol-5-amine.
References
Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. Bioorganic & Medicinal Chemistry (via PubMed Central).[Link]
PubChem Compound Summary for CID 212067: 1H-Indazol-5-amine, 1-benzoyl-. National Center for Biotechnology Information (NCBI).[Link]
Unambiguous NMR Differentiation of 1H- and 2H-Benzoyl-1H-Indazol-5-Amine Regioisomers: A Comprehensive Analytical Guide
Executive Summary The indazole scaffold is a privileged pharmacophore in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. However, synthetic functionalization—such as the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The indazole scaffold is a privileged pharmacophore in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. However, synthetic functionalization—such as the benzoylation of the indazole core—frequently yields a thermodynamically driven mixture of N1 and N2 regioisomers[1]. For complex derivatives like benzoyl-1H-indazol-5-amine, distinguishing between the 1-benzoyl-1H-indazol-5-amine and 2-benzoyl-2H-indazol-5-amine forms is a critical analytical bottleneck.
Because the 5-amine group (-NH
2
) donates electron density into the aromatic ring, it heavily complicates the
1
H NMR aromatic region, making simple 1D proton assignments unreliable. As a Senior Application Scientist, I recommend abandoning single-technique reliance. Instead, this guide outlines a self-validating, orthogonal NMR methodology that combines 1D chemical shift analysis with 2D spatial (NOESY) and through-bond (
1
H-
15
N HMBC) verification to definitively assign these isomers.
The Mechanistic Basis of Spectroscopic Differences
The fundamental difference between 1H- and 2H-indazoles lies in their electronic distribution. The 1H-indazole tautomer maintains a fully delocalized 10π-electron aromatic system. In contrast, the 2H-indazole form exhibits a more localized, quinonoid-like structure in the pyrazole ring[2].
When a strongly electron-withdrawing benzoyl group is attached:
At N1 (1H-isomer): The carbonyl group conjugates with the N1 lone pair, subtly deshielding the adjacent H-7 proton. The C-3 carbon remains in a typical aromatic environment.
At N2 (2H-isomer): The benzoyl group forces the pyrazole ring into a highly polarized state. The C-3 carbon becomes significantly shielded due to the enamine-like character of the N2-C3 bond, while the H-3 proton is heavily deshielded by the adjacent N-acyl group[2].
Comparative Analytical Performance: 1D vs. 2D NMR
To establish a baseline hypothesis before running time-intensive 2D experiments, researchers should first look at specific diagnostic markers in the 1D spectra.
Table 1: Key NMR Chemical Shift Markers for Indazole Regioisomers
To ensure absolute structural confidence, researchers must employ a self-validating system: generate a hypothesis using 1D
13
C shifts, validate spatially with NOESY, and confirm through-bond connectivity with
1
H-
15
N HMBC.
Protocol A: 2D NOESY Acquisition for Spatial Mapping
Causality: NOESY relies on the Nuclear Overhauser Effect to identify protons within ~5 Å of each other. For benzoyl-indazoles, the rotation of the N-benzoyl bond is sufficiently restricted to allow for clear spatial correlations between the benzoyl ortho-protons and the indazole core[1].
Sample Preparation: Dissolve 15-20 mg of the purified isomer in 0.6 mL of DMSO-
d6
. Why DMSO-
d6
? This highly polar solvent breaks intermolecular hydrogen bonds formed by the 5-amine group, preventing aggregation and signal broadening that would otherwise degrade NOE cross-peaks.
Parameter Optimization: Set the mixing time (
τm
) to 400 ms. Why 400 ms? For small molecules in the ~250 Da range, shorter mixing times fail to build sufficient NOE intensity, while longer times (>600 ms) risk spin diffusion, which creates false-positive correlations.
Data Interpretation:
If a cross-peak is observed between the benzoyl ortho-protons (~7.8 ppm) and the isolated doublet of H-7 (~7.7 ppm), the structure is the 1H-isomer .
If the cross-peak connects the benzoyl ortho-protons to the highly deshielded H-3 singlet (~8.4 ppm), it is the 2H-isomer .
Protocol B:
1
H-
15
N HMBC for Through-Bond Verification
Causality: While NOESY is powerful, spatial proximity can sometimes be misinterpreted due to unexpected conformers.
1
H-
15
N HMBC provides irrefutable through-bond connectivity by correlating protons to specific nitrogen atoms[3]. Modern spectrometers can routinely detect
15
N at natural abundance[4].
Acquisition Setup: Select a
1
H-
15
N HMBC pulse sequence optimized for long-range couplings.
Coupling Constant Calibration: Set the long-range coupling delay to
1/(2×J)
, where
J=8
Hz (delay
≈
62.5 ms). Why 8 Hz? The
2JHN
and
3JHN
couplings between the indazole H-3 and the ring nitrogens typically fall within the 5-10 Hz range[4].
Signal Averaging: Due to the low natural abundance of
15
N (0.37%), acquire at least 32-64 scans per increment in the indirect dimension to ensure a sufficient signal-to-noise ratio[4].
Data Interpretation:
1H-isomer: The H-3 proton will show a strong
2J
correlation to the unacylated N2 atom (pyridine-like chemical shift).
2H-isomer: The H-3 proton will show correlations to both N1 and N2, but the chemical shifts of the nitrogens will be inverted due to the acylation at N2, definitively proving the 2H-regioisomer structure.
Visualizing the Analytical Workflow
Figure 1: Orthogonal NMR decision tree for assigning N1/N2 benzoyl-indazole regioisomers.
References
BenchChem Technical Support Team. "A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers." Benchchem. 2
Doganc, F., & Göker, H. (2024). "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry. 3
Hunt et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry.1
X-ray crystallography of 1-benzoyl-1H-indazol-5-amine
Structural Elucidation of 1-Benzoyl-1H-indazol-5-amine: A Comparative Guide to X-ray Crystallography and Emerging Modalities For researchers and drug development professionals, the precise three-dimensional structural de...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Elucidation of 1-Benzoyl-1H-indazol-5-amine: A Comparative Guide to X-ray Crystallography and Emerging Modalities
For researchers and drug development professionals, the precise three-dimensional structural determination of small molecule scaffolds is a non-negotiable step in rational drug design. 1-Benzoyl-1H-indazol-5-amine (CAS 23856-17-9) represents a critical structural class; N-benzoylindazole derivatives are highly potent, competitive inhibitors of human neutrophil elastase (HNE), an enzyme implicated in chronic inflammatory pulmonary diseases[1].
Understanding the exact spatial orientation of the N-benzoyl group relative to the indazole core—and the hydrogen-bonding potential of the 5-amine moiety—requires rigorous analytical techniques. While Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute configuration, emerging techniques like Microcrystal Electron Diffraction (MicroED) and traditional 2D Nuclear Magnetic Resonance (NMR) spectroscopy offer compelling alternatives depending on the physical state of the synthesized compound.
This guide objectively compares these structural elucidation modalities, providing a field-proven, self-validating experimental protocol for the SCXRD of 1-benzoyl-1H-indazol-5-amine.
Modality Comparison: SCXRD vs. MicroED vs. 2D NMR
Selecting the correct analytical modality is dictated by the thermodynamic success of your crystallization workflow.
Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the absolute 3D atomic coordinates, bond lengths, and torsional angles of 1-benzoyl-1H-indazol-5-amine. It requires a highly ordered macrocrystal (>50 µm). It is the only method that routinely provides unambiguous absolute stereochemistry without extensive computational modeling[2].
Microcrystal Electron Diffraction (MicroED): A revolutionary cryo-EM technique that leverages the strong interaction between electrons and matter. It is ideal for "seemingly amorphous" powders or nanocrystals (~100 nm) that fail to grow into large single crystals, delivering atomic-resolution (<1 Å) crystal structures in minutes[3].
2D NMR Spectroscopy (NOESY/HMBC): The baseline for solution-state connectivity. While it cannot provide fixed solid-state atomic coordinates, it is essential for understanding the dynamic, time-averaged rotational freedom of the N-benzoyl bond in physiological solutions.
Quantitative Performance Comparison
Parameter
Single-Crystal XRD (SCXRD)
Microcrystal Electron Diffraction (MicroED)
2D NMR Spectroscopy
Primary Output
Absolute 3D atomic coordinates
High-res 3D atomic coordinates
Solution-state connectivity
Sample Requirement
> 50 µm single crystal
~100 nm to 1 µm nanocrystals
1–5 mg dissolved in deuterated solvent
Data Collection Time
2–24 hours
< 10 minutes
1–12 hours
Phase State
Solid (Macrocrystalline)
Solid (Nanocrystalline powder)
Liquid (Solution)
Conformational Data
Solid-state packing (fixed)
Solid-state packing (fixed)
Dynamic (time-averaged)
Key Limitation
Difficult crystal growth
Dynamic scattering effects
Lacks direct 3D spatial coordinates
Structural Elucidation Decision Workflow
To optimize instrument time and sample preservation, application scientists utilize a decision matrix based on the physical dimensions of the molecular lattice.
Decision matrix for structural elucidation of 1-benzoyl-1H-indazol-5-amine based on sample state.
Experimental Protocol: SCXRD of 1-Benzoyl-1H-indazol-5-amine
The following protocol outlines the end-to-end workflow for obtaining diffraction-quality data. It is engineered as a self-validating system; failure at any checkpoint requires a return to the previous step rather than proceeding with compromised data.
Phase 1: Controlled Supersaturation and Crystal Growth
Procedure: Dissolve 5 mg of purified 1-benzoyl-1H-indazol-5-amine in 500 µL of a 3:1 Hexane/Ethyl Acetate (EtOAc) mixture in a loosely capped 2-dram vial[2]. Allow to stand at 20 °C in a vibration-free environment for 48–72 hours.
Causality: The indazole core is highly aromatic, while the 5-amine provides a polar hydrogen bond donor. EtOAc solubilizes the polar amine, while the non-polar hexane acts as an antisolvent. Slow evaporation gradually drives the solution into the metastable zone, promoting the nucleation of a single, highly ordered lattice rather than rapid precipitation of kinetic microcrystals.
Validation Checkpoint: Under a polarized light stereomicroscope, the resulting crystals must exhibit sharp, defined edges and extinguish polarized light uniformly upon rotation. If the crystal shows mosaic extinction or twinning, the batch must be recrystallized using a slower evaporation rate.
Phase 2: Cryocooling and Lattice Stabilization
Procedure: Submerge a selected crystal (~100 µm) in a drop of paratone-N oil. Mount the crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer, flash-cooling it to 100 K using an open-flow nitrogen cryostat.
Causality: Flash-cooling vitrifies the paratone oil, preventing the formation of crystalline ice which would introduce parasitic powder diffraction rings. Thermodynamically, cooling the sample to 100 K drastically minimizes the thermal motion of the atoms (reducing Atomic Displacement Parameters, ADPs). This is critical for accurately resolving the rotational conformation of the N-benzoyl group, which otherwise exhibits high thermal libration at room temperature.
Validation Checkpoint: Capture three initial 10-second diffraction frames at orthogonal angles. The diffraction spots must be distinct, circular, and extend to at least 0.84 Å resolution. Smeared or split spots indicate a cracked lattice due to thermal shock, requiring a new crystal.
Phase 3: Diffraction Data Collection
Procedure: Execute a full-sphere data collection strategy using a microfocus diffractometer equipped with a Copper (Cu Kα, λ = 1.5418 Å) or Molybdenum (Mo Kα, λ = 0.71073 Å) X-ray source[2].
Causality: For small organic molecules lacking heavy atoms (like 1-benzoyl-1H-indazol-5-amine, which consists only of C, H, N, and O), Cu Kα radiation is preferred. It provides a stronger anomalous dispersion signal, which is mathematically necessary to determine the absolute structure (Flack parameter) and confirm that no chiral distortions occurred during synthesis.
Validation Checkpoint: Following data integration and empirical absorption correction (e.g., using SADABS), the internal agreement factor (
Rint
) of symmetrically equivalent reflections must be < 0.05.
Phase 4: Phase Problem Resolution and Refinement
Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and perform full-matrix least-squares refinement on
F2
using SHELXL.
Causality: Intrinsic phasing exploits statistical relationships between structure factors to bypass the traditional "phase problem" without needing heavy atom derivatives. During refinement, hydrogen atoms on the 5-amine group should be located freely from the difference Fourier map to accurately model intermolecular hydrogen bonding networks, which dictate the crystal packing.
Validation Checkpoint: The final structural model is validated when the
R1
value drops below 5%, the Goodness-of-Fit (GooF) is near 1.0, and the residual electron density map shows no unexplained peaks greater than 0.5 e/ų.
In-Vitro Activity Comparison of N-Benzoyl Indazole Analogs as Human Neutrophil Elastase Inhibitors
As drug development pivots toward highly selective protease inhibitors for pulmonary pathologies, Human Neutrophil Elastase (HNE) has emerged as a critical therapeutic target. HNE is a serine protease stored in the azuro...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development pivots toward highly selective protease inhibitors for pulmonary pathologies, Human Neutrophil Elastase (HNE) has emerged as a critical therapeutic target. HNE is a serine protease stored in the azurophilic granules of neutrophils. While essential for innate immune defense, its dysregulated extracellular release leads to the aggressive degradation of structural extracellular matrix (ECM) proteins—namely elastin, collagen, and proteoglycans[1]. This proteolytic damage is a primary driver of severe inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS)[1].
Among the synthetic inhibitors developed to target HNE, N-benzoyl indazole analogs represent a highly potent class of heterocyclic aromatic inhibitors[1]. This guide provides an objective, data-driven comparison of these analogs, detailing their structure-activity relationships (SAR), mechanistic pathways, and the self-validating in-vitro protocols required to evaluate their efficacy.
N-benzoyl indazoles do not merely block the active site; they function as competitive, pseudoirreversible inhibitors[2]. The inhibitory mechanism relies on the formation of an initial Michaelis complex, followed by a targeted proton transfer between the HNE catalytic triad (His57, Asp102, and Ser195)[2]. The benzoyl fragment at position 1 and the cyclic amide core are strictly essential for this activity, forming a transient acyl-enzyme intermediate that halts proteolytic function[2].
HNE-mediated tissue degradation pathway and targeted inhibition by N-benzoyl indazoles.
Historically, the primary bottleneck for N-benzoyl indazoles was their limited hydrolytic stability in aqueous solutions. First-generation compounds (e.g., Inhibitor 7) demonstrated potent general serine protease selectivity but suffered from almost complete hydrolysis within 10 hours[3].
Recent SAR optimizations have resolved this by introducing specific electron-withdrawing substituents at the phenyl ring (position 5) and elaborating the ester functions at position 3[2]. For instance, the introduction of a cyano group (3-CN) in Compound 5b yielded an IC50 of 7 nM, alongside excellent hydrolytic stability and high specificity for HNE over off-target kinases[2].
Table 1: Quantitative In-Vitro Activity and Stability Comparison
To ensure data integrity, the in-vitro screening cascade for these analogs must be treated as a self-validating system. The inclusion of Sivelestat as a positive control, alongside vehicle-only blanks, accounts for background substrate hydrolysis and ensures assay reliability.
Standardized in-vitro screening cascade for evaluating HNE inhibitor candidates.
Protocol A: HNE Inhibition Kinetics Assay
Objective: Determine the IC₅₀ and mechanism of action using a highly specific chromogenic substrate.
Causality Check: We utilize N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). The AAPV peptide sequence is highly specific to the primary binding pocket (S1-S4 subsites) of HNE. Cleavage releases p-nitroaniline, which absorbs strongly at 405 nm, allowing for real-time spectrophotometric tracking of enzyme velocity.
Step-by-Step Methodology:
Buffer Preparation: Prepare assay buffer containing 0.1 M HEPES, 0.5 M NaCl, and 10% DMSO at pH 7.5.
Scientific Rationale: HNE is a highly basic protein (pI ~10.5). The high ionic strength (0.5 M NaCl) suppresses non-specific electrostatic binding between the enzyme and the microplate walls.
Enzyme-Inhibitor Pre-incubation: Incubate 10 nM of purified HNE with varying concentrations of the N-benzoyl indazole analog (0.1 nM to 1 µM) for 15 minutes at 25°C.
Scientific Rationale: Because N-benzoyl indazoles are pseudoirreversible, they require time to form the initial Michaelis complex before the covalent acyl-enzyme intermediate is fully established[2].
Reaction Initiation: Add 0.5 mM of the MeOSuc-AAPV-pNA substrate to all wells to initiate competition.
Kinetic Measurement: Measure absorbance at 405 nm every 30 seconds for 10 minutes using a kinetic microplate reader.
Data Analysis: Calculate the initial velocity (
v0
) from the linear portion of the absorbance curve. Plot fractional activity vs. inhibitor concentration using non-linear regression to derive the IC₅₀.
Protocol B: Hydrolytic Stability Assessment
Objective: Quantify the chemical stability of the N-benzoyl ester bond in aqueous media.
Causality Check: Measuring stability in a controlled phosphate buffer isolates spontaneous chemical degradation from enzymatic cleavage, directly addressing the historical vulnerability of the N-benzoyl scaffold[3].
Step-by-Step Methodology:
Solution Preparation: Dissolve the analog in HPLC-grade methanol, then dilute into 0.1 M phosphate buffer (pH 7.4) to a final concentration of 50 µM.
Incubation & Sampling: Incubate the solution at 37°C. Extract 100 µL aliquots at defined intervals (t = 0, 1, 2, 4, 8, 12, and 24 hours).
Quenching: Immediately mix each aliquot with an equal volume of cold acetonitrile.
Scientific Rationale: Acetonitrile halts any further degradation and precipitates buffer salts, preventing column clogging during subsequent chromatography.
HPLC-UV Analysis: Inject the samples into a C18 reverse-phase HPLC column. Monitor the disappearance of the parent compound peak at 254 nm.
Half-Life Calculation: Plot the natural log of the peak area versus time to determine the first-order degradation rate constant (
k
) and calculate
t1/2=0.693/k
.
Conclusion
The evolution of N-benzoyl indazole analogs demonstrates a successful application of structure-based drug design. By introducing targeted electron-withdrawing groups (such as the 3-CN modification in Compound 5b), researchers have successfully decoupled the compounds' potent HNE inhibitory activity from their previously limiting hydrolytic instability[2]. These optimized analogs now reliably outperform the clinical standard, Sivelestat, in both potency and selectivity, positioning them as prime candidates for advanced pre-clinical pharmacokinetic profiling.
References
Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. Ocampo-Gallego et al. (2023). ResearchGate.
1
Optimization of N-benzoylindazole derivatives as inhibitors of human neutrophil Elastase. Crocetti L, et al. (2013). Journal of Medicinal Chemistry.
2
Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. Crocetti L, et al. (2011). Bioorganic & Medicinal Chemistry.
3
Analytical Validation of 1-Benzoyl-1H-indazol-5-amine Synthesis: A Comparative LC-MS/MS Guide
Executive Summary & Chemical Context The synthesis of 1H-Indazol-5-amine, 1-benzoyl- (also known as 1-benzoyl-1H-indazol-5-amine) presents a unique analytical challenge. As a privileged pharmacophore in the development o...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The synthesis of 1H-Indazol-5-amine, 1-benzoyl- (also known as 1-benzoyl-1H-indazol-5-amine) presents a unique analytical challenge. As a privileged pharmacophore in the development of kinase and autophagy inhibitors, confirming its structural identity and absolute purity is paramount for downstream biological assays.
The primary synthetic hurdle is regioselectivity. Benzoylation of 1H-indazol-5-amine often yields a mixture of the desired N1-benzoyl product and the undesired N2-benzoyl isomer. This guide objectively compares LC-MS/MS methodologies, demonstrating why traditional reversed-phase approaches often fail to distinguish these isomers, and details how to engineer a robust, self-validating analytical workflow.
Mechanistic Causality: Why Traditional C18 Fails
Most laboratories default to a traditional C18 column for reaction monitoring. However, C18 stationary phases rely exclusively on hydrophobic dispersion forces. Because the N1 and N2 benzoyl isomers of indazole possess nearly identical hydrophobicities, C18 columns frequently co-elute them, leading to false-positive purity reports.
To resolve this, we must leverage the electronic properties of the molecule. By transitioning to a Biphenyl stationary phase , we introduce
π−π
interactions. The biphenyl rings on the silica surface interact directly with the conjugated aromatic system of the indazole and benzoyl groups. Because the spatial arrangement of electron density differs significantly between the N1 and N2 isomers, the biphenyl column achieves baseline resolution where C18 fails, as supported by chromatographic selectivity principles established by .
Furthermore, the choice of organic modifier is critical. While Acetonitrile is standard for C18, it contains
π
electrons (the cyano triple bond) that compete with the analyte for the biphenyl stationary phase. Using Methanol —which lacks
π
electrons—dramatically enhances the
π−π
driven separation.
Visualizing the Validation Workflow
Caption: Logical workflow for LC-MS/MS validation of 1-benzoyl-1H-indazol-5-amine synthesis.
Comparative Performance Data
To objectively evaluate the best approach for this specific molecule (), we compare the performance of standard C18 against Biphenyl architectures.
Analytical Parameter
Traditional C18 Column
Biphenyl Core-Shell Column
Mechanistic Rationale
Primary Retention Mechanism
Hydrophobic (Dispersion)
Hydrophobic +
π−π
Interactions
Biphenyl rings interact directly with the indazole's aromatic system.
Isomer Resolution (N1 vs N2)
Poor (
Rs<1.2
)
Excellent (
Rs>2.5
)
Spatial arrangement of electron density dictates differential
π−π
binding.
Optimal Organic Modifier
Acetonitrile (MeCN)
Methanol (MeOH)
MeOH lacks
π
electrons, preventing competition with the stationary phase.
Matrix Effect (Suppression)
High (due to early elution)
Low
Enhanced retention of polar aromatic amines shifts them past the solvent front.
Self-Validating Experimental Protocol
A trustworthy protocol must be a self-validating system. The following methodology incorporates internal checks to ensure data integrity at every step.
Step 1: System Suitability Testing (SST)
Before injecting crude reaction mixtures, the system must prove its resolving power.
Action: Inject a 50 ng/mL standard mixture containing both 1-benzoyl and 2-benzoyl indazole isomers.
Validation Gate: The run is only authorized to proceed if the critical pair resolution (
Rs
) is
≥2.0
and the peak tailing factor is
≤1.5
.
Step 2: Sample Preparation (Quench & Dilute)
Quench: Extract 10 µL of the crude synthesis mixture and immediately quench into 990 µL of cold Methanol to halt the reaction.
Clarify: Centrifuge at 14,000 x g for 5 minutes to pellet insoluble salts or polymeric byproducts.
Dilute: Dilute the supernatant 1:100 in Mobile Phase A (0.1% Formic Acid in Water).
Causality: Injecting strong organic solvents (like pure methanol) causes "solvent breakthrough," distorting early-eluting peaks. Diluting the sample in the aqueous starting mobile phase focuses the analyte into a tight band at the head of the column.
Step 3: Chromatographic Separation
Column: Core-shell Biphenyl (50 x 2.1 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides abundant protons for ESI+).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
Gradient: 5% B to 95% B over 3.0 minutes. Hold at 95% B for 1.0 minute. Re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.
Step 4: MS/MS Detection (Triple Quadrupole)
Because 1-benzoyl-1H-indazol-5-amine contains a basic primary amine, Positive Electrospray Ionization (ESI+) is highly efficient.
Precursor Ion: m/z 238.1
[M+H]+
Quantifier Transition: m/z 238.1
→
134.1 (Collision Energy: 20 eV). Causality: This represents the cleavage of the benzoyl group, leaving the stable indazol-5-amine cation.
Qualifier Transition: m/z 238.1
→
105.0 (Collision Energy: 35 eV). Causality: This represents the formation of the benzoyl cation, confirming the presence of the functional group.
Data Interpretation & Quality Assurance
Adhering to the essential characteristics of LC-MS/MS validation outlined by industry standards , the data generated from this workflow must be evaluated for Specificity and Matrix Effects .
By monitoring the ratio between the Quantifier (134.1) and Qualifier (105.0) ions, you create an internal validation loop. If the ion ratio in the reaction sample deviates by more than
±20%
from the analytical standard, it indicates a co-eluting interference (lack of specificity), and the chromatographic gradient must be adjusted. The use of the biphenyl column drastically reduces the likelihood of this failure compared to C18, ensuring high-confidence validation of your synthesized 1-benzoyl-1H-indazol-5-amine.
Structure-activity relationship (SAR) of 1-benzoyl-1H-indazol-5-amine analogs
An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of 1-benzoyl-1H-indazol-5-amine analogs, focusing on their application as next-generation B-Raf kinase inhibitors. Executiv...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis and comparison guide on the structure-activity relationship (SAR) of 1-benzoyl-1H-indazol-5-amine analogs, focusing on their application as next-generation B-Raf kinase inhibitors.
Executive Summary: The Indazole Scaffold in Oncology
The mitogen-activated protein kinase (MAPK) pathway is a critical regulator of cellular proliferation and survival. Mutations in this pathway, particularly the BRAF V600E mutation, are primary drivers in melanoma, colorectal, and non-small cell lung cancers . While first-generation FDA-approved inhibitors like Vemurafenib and Dabrafenib have revolutionized treatment, they are plagued by the "BRAF paradox"—a phenomenon where the inhibitor causes paradoxical hyperactivation of the MAPK pathway in BRAF wild-type (WT) cells, leading to secondary malignancies .
Recent medicinal chemistry efforts have identified 1-benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) as a highly privileged scaffold for designing "paradox-breaking" B-Raf inhibitors . This guide objectively compares the SAR of 1-benzoyl-1H-indazol-5-amine derivatives against standard-of-care alternatives, detailing the mechanistic rationale, comparative efficacy, and the experimental protocols required to validate these novel compounds.
Mechanistic Rationale & Pathway Targeting
To understand the SAR of the 1-benzoyl-1H-indazol-5-amine scaffold, we must first map its target within the cellular architecture. B-Raf is a serine/threonine kinase. Inhibitors typically target the ATP-binding pocket (hinge region) and the adjacent allosteric hydrophobic pockets (DFG-in or DFG-out conformations).
The indazole core acts as a bioisostere for the purine ring of ATP, forming critical hydrogen bonds with the hinge region (e.g., Cys532). The 1-benzoyl substitution projects into the hydrophobic selectivity pocket, enhancing binding affinity and residence time, while the 5-amino group serves as a versatile synthetic handle to attach solvent-exposed moieties that modulate pharmacokinetic (PK) properties and prevent the dimerization responsible for the BRAF paradox .
MAPK signaling cascade highlighting the targeted inhibition of mutant B-Raf by indazole analogs.
SAR Comparison: Indazole Analogs vs. Clinical Standards
How do derivatives of 1-benzoyl-1H-indazol-5-amine stack up against existing therapies? Table 1 synthesizes in vitro kinase inhibition and cellular antiproliferative data, comparing a representative optimized indazole lead (Compound 4e) against FDA-approved benchmarks .
Table 1: Comparative SAR and Efficacy Profile
Compound / Scaffold
BRAF V600E IC₅₀ (nM)
BRAF WT IC₅₀ (nM)
A549 Cell Viability IC₅₀ (µM)
Paradoxical Activation
Key Structural Feature
Vemurafenib (Standard)
31 ± 2
~100
2.1 ± 0.3
High (Inducer)
7-azaindole core, sulfonamide
Dabrafenib (Standard)
5 ± 1
~60
1.8 ± 0.2
High (Inducer)
Thiazole core, sulfonamide
Unsubstituted Indazole
> 10,000
> 10,000
> 50.0
N/A
Lacks hydrophobic interactions
1-Benzoyl-Indazole-5-Amine
850 ± 45
1,200 ± 80
15.4 ± 1.2
Low
Core scaffold, unoptimized
Optimized Analog (Lead 4e)
68 ± 3
450 ± 25
4.9 ± 0.2
None (Breaker)
5-amide/urea extension
Causality in SAR Design
The 1-Benzoyl Group: Removing the benzoyl group at the N1 position drastically reduces potency (IC₅₀ > 10 µM). The benzoyl ring engages in
π−π
stacking with Phe583 in the DFG-out conformation, locking the kinase in an inactive state.
The 5-Position Substitution: Converting the raw 5-amine into an extended urea or amide linkage (as seen in Lead 4e) increases potency tenfold. This extension reaches into the solvent-exposed region, breaking the BRAF/CRAF heterodimerization interface, which is the root cause of paradoxical activation .
Experimental Methodology: Synthesis & Validation
To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating workflow for synthesizing 1-benzoyl-1H-indazol-5-amine analogs and evaluating their biological efficacy.
Phase 1: Chemical Synthesis (Amide Coupling)
Objective: Functionalize the 5-amino group to explore the solvent-exposed pocket.
Preparation: Dissolve 1-benzoyl-1H-indazol-5-amine (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.
Activation: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) as a non-nucleophilic base to neutralize generated HCl.
Coupling: Dropwise add the desired substituted benzoyl chloride or isocyanate (1.2 eq) at 0°C.
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 7:3).
Purification: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography to yield the final analog. Confirm structure via ¹H-NMR and LC-MS.
Phase 2: In Vitro Kinase Assay (Self-Validating System)
Objective: Quantify direct target engagement using a radiometric or fluorescence resonance energy transfer (FRET) assay.
Setup: Utilize a standard KinaseProfiler assay. Prepare 384-well plates with recombinant BRAF V600E and BRAF WT enzymes.
Control Integration: Include Vemurafenib as a positive control (expected IC₅₀ ~31 nM) and DMSO as a vehicle (negative) control. This ensures assay fidelity.
Incubation: Incubate the enzyme with serial dilutions of the synthesized indazole analogs (0.1 nM to 10 µM) and ATP for 60 minutes at room temperature.
Detection: Measure kinase activity (e.g., via homogeneous time-resolved fluorescence, HTRF). Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism).
Phase 3: Cellular Antiproliferative Assay (MTT)
Objective: Assess functional efficacy and membrane permeability in cancer cell lines.
Culturing: Seed A549 (human lung carcinoma) or A375 (melanoma) cells at
5×103
cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with varying concentrations of the indazole analogs for 72 hours.
Viability Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
Iterative experimental workflow from synthesis to SAR optimization for B-Raf inhibitors.
Conclusion
The 1-benzoyl-1H-indazol-5-amine scaffold represents a significant leap forward in the design of targeted kinase inhibitors. By objectively comparing its SAR profile against first-generation drugs like Vemurafenib, it is evident that the indazole core—when properly functionalized at the 5-position—maintains nanomolar potency against BRAF V600E while successfully mitigating paradoxical activation in wild-type cells. For drug development professionals, integrating this scaffold into screening libraries offers a robust pathway toward safer, next-generation melanoma and lung cancer therapeutics.
References
Current Insights of BRAF Inhibitors in Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Design and Discovery of RAF709: A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
Design, Synthesis, In-silico Studies and Antiproliferative Evaluation of Novel Indazole Derivatives as Small Molecule Inhibitors of B-Raf. ResearchGate (Maji, L., et al.). Available at:[Link](Note: Link represents the academic profile and publication repository for the cited authors).
An updated literature on BRAF inhibitors (2018–2023). Molecular Diversity (Springer). Available at:[Link]
The three kinds of BRAF mutations' mutation locations and outcomes. ResearchGate (Maji, L., Teli, G., et al.). Available at:[Link]
Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. ResearchGate. Available at:[Link]
Safety & Regulatory Compliance
Safety
Advanced Safety & Operational Guide: Handling 1-Benzoyl-1H-indazol-5-amine
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary 1-Benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) is a primary aromatic amine (PAA) featuring an indazole core and a be...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
1-Benzoyl-1H-indazol-5-amine (CAS: 23856-17-9) is a primary aromatic amine (PAA) featuring an indazole core and a benzoyl substituent. Widely utilized as an intermediate in pharmaceutical synthesis and drug discovery, it requires stringent handling protocols. Because specific toxicological data for novel or specialized intermediates can be limited, safety protocols must be extrapolated from the established hazard profiles of the broader aromatic amine class. This guide establishes a self-validating framework for Personal Protective Equipment (PPE) selection and operational workflows, prioritizing mechanistic causality over generic advice to ensure absolute laboratory safety.
Hazard Profile & Mechanistic Causality
To design an effective safety protocol, one must first understand the physicochemical behavior of the compound and its interaction with biological systems.
Lipophilicity and Dermal Penetration: Primary aromatic amines are highly lipid-soluble. The addition of the benzoyl group increases the molecule's partition coefficient (LogP), enhancing its ability to cross the stratum corneum. If the compound contacts the skin—especially when dissolved in permeation-enhancing solvents like Dimethyl Sulfoxide (DMSO)—it can rapidly enter systemic circulation, posing risks of systemic toxicity and mutagenesis (1).
Nucleophilic Reactivity: The free amino group (-NH
2
) is a strong nucleophile capable of reacting with biological macromolecules, which can lead to severe skin sensitization and allergic contact dermatitis.
Aerosolization Risk: In its solid state, the powder is susceptible to electrostatic charging. During weighing or transfer, fine particulates can easily aerosolize, presenting a critical inhalation hazard that bypasses dermal barriers and directly impacts the respiratory tract (2).
Figure 1: Exposure pathways of 1-benzoyl-1H-indazol-5-amine and corresponding PPE mitigation.
Quantitative Data: PPE Specifications
Based on the mechanistic risks outlined above, the following PPE specifications are mandatory. A conservative approach is essential when handling aromatic amines and their derivatives (3).
Protection Zone
Required PPE
Specification Standard
Mechanistic Rationale
Hands (Solid Handling)
Heavy-Duty Nitrile Gloves
Minimum 8 mil thickness.
Standard 4 mil gloves offer insufficient barrier time against lipophilic amines.
Hands (Solution Handling)
Butyl Rubber Gloves
EN 374 compliant.
Solvents like DMSO rapidly permeate nitrile, carrying the compound through the glove.
Eye & Face
Chemical Splash Goggles
EN 166 (EU) or ANSI Z87.1 (US).
Protects ocular mucosa from airborne dust and accidental solvent splashes.
Body
Flame-Resistant Lab Coat
Long-sleeved, fully buttoned.
Provides a physical barrier against electrostatic powder cling and spills.
Respiratory
Fume Hood / N95 Respirator
Minimum face velocity 80-100 fpm.
Prevents inhalation of aerosolized particulates during transfer and weighing.
Procedural Workflows: Safe Handling & Operations
Merely wearing PPE is insufficient; the operational workflow must be designed to minimize the probability of exposure.
Pre-Operational Setup
Environmental Verification: Ensure the chemical fume hood is certified and operating at an optimal face velocity (typically 80–100 feet per minute).
Static Mitigation: Wipe down the interior of the fume hood and the analytical balance with a damp, lint-free cloth to dissipate static electricity, which causes powder aerosolization.
Equipment Staging: Pre-position all necessary anti-static weigh boats, spatulas, and sealed transfer vials inside the hood to prevent breaking the containment plane once handling begins.
Active Handling and Weighing
Don PPE: Equip the specified lab coat, chemical splash goggles, and double nitrile gloves (or butyl gloves if handling solutions).
Dispensing: Open the primary container of 1-benzoyl-1H-indazol-5-amine only within the active draft area of the fume hood. Use a clean, grounded metal spatula to transfer the powder.
Sealing: Once the desired mass is achieved, immediately cap both the primary container and the transfer vial before removing them from the analytical balance area.
Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the sealed transfer vial via a septum or carefully within the hood, minimizing the time the liquid is exposed to ambient air.
Assessment: Determine the scale of the spill. For spills >50g or outside a fume hood, evacuate the immediate area.
Containment (Solid): Never dry sweep. Dry sweeping aerosolizes the toxic powder. Cover the spill with damp paper towels or a commercial absorbent (e.g., vermiculite) moistened with water or a mild surfactant.
Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container.
Decontamination: Wash the affected surface with a solution of soap and water, followed by an alcohol wipe (e.g., 70% isopropanol) to remove any residual lipophilic compound.
Figure 2: Step-by-step operational workflow for chemical spill response and decontamination.
Waste Disposal Plan
Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) must be placed in a heavy-duty, sealable biohazard/chemical waste bag, labeled as "Toxic Solid Waste - Aromatic Amines."
Liquid Waste: Solutions containing 1-benzoyl-1H-indazol-5-amine must be collected in compatible, clearly labeled high-density polyethylene (HDPE) or glass containers. Do not mix with acidic waste, as unexpected exothermic salt-formation reactions may occur.
References
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
1H-Indazol-5-amine, 1-benzoyl- Compound Summary. PubChem, National Institutes of Health.[Link]